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N,3-benzenedicarboxamide Documentation Hub

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  • Product: N,3-benzenedicarboxamide
  • CAS: 250343-08-9

Core Science & Biosynthesis

Foundational

Isophthalamide vs terephthalamide structural differences

<From the Desk of a Senior Application Scientist An In-depth Technical Guide to the Structural and Functional Divergence of Isophthalamide and Terephthalamide-Based Aromatic Polyamides For Immediate Distribution to Resea...

Author: BenchChem Technical Support Team. Date: February 2026

<From the Desk of a Senior Application Scientist

An In-depth Technical Guide to the Structural and Functional Divergence of Isophthalamide and Terephthalamide-Based Aromatic Polyamides

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] The strategic placement of amide linkages on the aromatic backbone gives rise to distinct isomers, primarily meta- and para-aramids, which exhibit profoundly different macroscopic properties. This guide elucidates the fundamental structural differences between isophthalamide-based (meta-aramid) and terephthalamide-based (para-aramid) polymers, exploring how these isomeric variations dictate polymer chain conformation, intermolecular interactions, and, ultimately, material performance. We will delve into the causality behind their divergent thermal and mechanical characteristics, supported by comparative data and detailed experimental context.

The Isomeric Core: A Tale of Two Phenylenediamine Linkages

The foundational distinction between isophthalamide and terephthalamide polymers lies in the substitution pattern of the amide linkages on the phenylenediamine monomer.[2]

  • Isophthalamide (Meta-Aramid): Characterized by amide groups positioned at the 1 and 3 (meta) positions of the aromatic ring. This results in a "kinked" or zigzag molecular chain arrangement.[2][3] A well-known example is poly(m-phenylene isophthalamide), commercially recognized as Nomex®.[4]

  • Terephthalamide (Para-Aramid): In this configuration, the amide linkages are situated directly opposite each other at the 1 and 4 (para) positions.[2] This leads to a highly linear, rigid-rod-like polymer chain.[2][3] Poly(p-phenylene terephthalamide), famously known as Kevlar®, is the archetypal para-aramid.[4][5]

This seemingly subtle difference in monomer geometry has a cascading effect on the polymer's higher-order structure and bulk properties.

Visualizing the Structural Divergence

The following diagrams illustrate the fundamental difference in the polymer backbone geometry arising from the meta and para linkages.

G cluster_isophthalamide Isophthalamide (Meta-Aramid) Chain cluster_terephthalamide Terephthalamide (Para-Aramid) Chain I1 Benzene Ring I2 Amide Linkage (1) I1->I2 1 I3 Benzene Ring I2->I3 I4 Amide Linkage (3) I3->I4 3 I5 Benzene Ring I4->I5 T1 Benzene Ring T2 Amide Linkage (1) T1->T2 1 T3 Benzene Ring T2->T3 T4 Amide Linkage (4) T3->T4 4 T5 Benzene Ring T4->T5

Caption: Monomer linkage comparison.

From Molecular Geometry to Macroscopic Properties: A Comparative Analysis

The "kinked" versus "linear" chain morphology directly influences the degree of crystallinity and the efficiency of intermolecular hydrogen bonding, which are the primary determinants of the final material's properties.[2]

Crystallinity and Intermolecular Forces

Para-aramids , with their linear and rigid chains, can pack together in a highly ordered, crystalline arrangement.[2] This close packing facilitates extensive hydrogen bonding between the amide groups of adjacent polymer chains, as well as strong π-π stacking interactions between the aromatic rings.[2] This high degree of crystallinity is a key contributor to their exceptional strength.[6]

Meta-aramids , conversely, possess a less ordered, semi-crystalline structure due to the kinks in their polymer backbone.[2][7] While hydrogen bonding still occurs, the irregular chain conformation prevents the highly efficient packing seen in their para- counterparts, resulting in weaker overall intermolecular forces.[2] However, these intermolecular hydrogen bonds still play a crucial role in restricting the free movement of the molecular chains, which enhances their thermal stability.[8]

G cluster_meta Meta-Aramid (Isophthalamide) Structure cluster_para Para-Aramid (Terephthalamide) Structure cluster_properties Resulting Properties M1 Kinked Polymer Chain M2 Less Ordered Packing M1->M2 M3 Semi-Crystalline M2->M3 M4 Moderate Hydrogen Bonding M3->M4 Prop_M Flexibility Thermal Stability M4->Prop_M P1 Linear, Rigid-Rod Chain P2 Highly Ordered Packing P1->P2 P3 High Crystallinity P2->P3 P4 Extensive Hydrogen Bonding & π-π Stacking P3->P4 Prop_P High Strength High Modulus P4->Prop_P

Caption: Structure-property relationship workflow.

Quantitative Comparison of Material Properties

The structural differences manifest in a clear divergence of mechanical and thermal properties, as summarized below.

PropertyIsophthalamide (Meta-Aramid)Terephthalamide (Para-Aramid)
Tensile Strength Moderate (e.g., Nomex®: 340 MPa)[9][10]Very High (e.g., Kevlar®: 3,620 MPa)[9]
Tensile Modulus LowerHigher
Flexibility HighModerate
Thermal Stability ExcellentExceptional
Decomposition Temp. ~400°C[11][12]>500°C[11][12]
Crystallinity Semi-crystalline[7]Highly crystalline[2][5]
Primary Advantage Thermal and chemical resistance[4][6]Strength and modulus[6][7]

Synthesis and Processing: The Causality of Methodological Choices

The distinct polymer structures also necessitate different synthesis and processing techniques.

Poly(m-phenylene isophthalamide) Synthesis

Meta-aramids are typically synthesized via low-temperature solution polycondensation of m-phenylenediamine and isophthaloyl chloride in an amide-type polar solvent.[13] An alternative is interfacial polycondensation, where the reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other the diacid chloride.[13]

Exemplary Laboratory Protocol: Interfacial Polycondensation of Poly(m-phenylene isophthalamide)

This protocol is designed to yield a high molecular weight polymer, demonstrating the principles of interfacial polymerization.

  • Aqueous Phase Preparation: Dissolve m-phenylenediamine (MPD) in deionized water, containing an acid acceptor such as sodium carbonate, to neutralize the HCl byproduct of the condensation reaction. The acid acceptor is critical for driving the reaction to completion.

  • Organic Phase Preparation: Dissolve isophthaloyl chloride (IPC) in a water-immiscible organic solvent, such as tetrahydrofuran (THF).[13]

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. The polymerization occurs instantaneously at the liquid-liquid interface.

  • Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with water to remove unreacted monomers and salts, and then with a solvent like acetone to remove oligomers.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 80-100°C) to remove residual solvent and water.

The choice of vigorous stirring is crucial to continuously create a fresh interface, thereby maximizing the polymer yield and molecular weight.

Poly(p-phenylene terephthalamide) Synthesis

The synthesis of para-aramids is more challenging due to the rigidity of the polymer chains and their tendency to precipitate from solution at low molecular weights.[14] The industrial process involves a low-temperature solution polycondensation of p-phenylenediamine and terephthaloyl chloride in a solvent mixture of N-methylpyrrolidone (NMP) and calcium chloride (CaCl2).[14] The CaCl2 is essential as it complexes with the amide protons, disrupting the strong intermolecular hydrogen bonding and keeping the growing polymer chains in solution to achieve a high molecular weight.[14]

The resulting highly viscous, anisotropic (liquid crystalline) solution is then directly spun into fibers using a dry-jet wet spinning process, where the polymer solution is extruded through a spinneret, drawn across an air gap to orient the polymer chains, and then coagulated in a water bath.[5][7] This spinning process is what imparts the final high tensile strength to the fibers.[5]

Concluding Remarks for the Practicing Scientist

The isomeric difference between isophthalamide and terephthalamide is a classic example of how fundamental molecular structure dictates macroscopic function in polymer science. For the researcher, understanding this relationship is paramount for material selection and design.

  • For applications demanding supreme tensile strength and modulus , such as in ballistics and composites, the linear, highly crystalline nature of terephthalamide-based polymers (para-aramids) makes them the material of choice.

  • For applications where thermal stability, chemical resistance, and flexibility are the primary requirements , such as in protective apparel and insulation, the less crystalline, "kinked" structure of isophthalamide-based polymers (meta-aramids) is superior.

This guide has elucidated the core structural distinctions and their causal links to the performance characteristics of these two important classes of aramids. A thorough understanding of these principles will empower scientists and engineers to make informed decisions in the development of next-generation materials and technologies.

References

  • Aramids Explained - Why They're Used in Flame Resistant Fabrics. (2022-09-22). Retrieved from [Link]

  • The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers. Retrieved from [Link]

  • Differences Between Meta-aramid and Para-aramid - Tanchain. Retrieved from [Link]

  • Meta and Para Aramid Physical Property Comparison - Service Thread. (2018-07-27). Retrieved from [Link]

  • What are the differences between Nomex and Kevlar Honeycombs? - Talk Composites. (2014-04-04). Retrieved from [Link]

  • Meta Aramid vs Para Aramid Yarn: Which High-Performance Fiber Wins the Race? | DOMADIA. (2025-11-27). Retrieved from [Link]

  • Meta-aramid and para-aramid in flame-retardant fabrics. (2024-07-03). Retrieved from [Link]

  • Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Poly-Paraphenylene Terephthalamide: A Life Saving Polymer - Academic Strive. (2019-04-30). Retrieved from [Link]

  • Interfacial Hydrogen Bonds and Their Influence Mechanism on Increasing the Thermal Stability of Nano-SiO2-Modified Meta-Aramid Fibres - MDPI. Retrieved from [Link]

  • Aramid 1313 vs 1414: Meta vs Para-Aramid Key Differences - Begoodtex. (2025-11-04). Retrieved from [Link]

  • Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes - ResearchGate. (2025-11-08). Retrieved from [Link]

  • New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. Retrieved from [Link]

  • Understanding Meta-Aramids and Para-Aramids: High-Performance Fibers for Extreme Conditions - Cansew Protek. Retrieved from [Link]

  • Similarities Between Para-Aramid and Meta-Aramid - SinoMox. Retrieved from [Link]

  • Hydrogen Bonding of Aramid Boosts High-Temperature Capacitive Properties of Polyetherimide Blends | ACS Applied Materials & Interfaces. (2023-02-01). Retrieved from [Link]

  • (PDF) Aromatic Polyamides - ResearchGate. (2018-06-15). Retrieved from [Link]

  • Efficient aramid fiber monomerization using alkaline subcritical water - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Kevlar® vs Nomex®: Aramid Comparison - OTEX Specialty Narrow Fabrics. (2022-09-21). Retrieved from [Link]

  • Synthesis of Poly-p-phenylene Terephthalamide (PPTA) in Ionic Liquids - ACS Publications. (2017-11-16). Retrieved from [Link]

  • Nomex® vs. Kevlar®: The Buyer's Guide to Inferno-Resistant Materials - Breiner Innovative. (2022-11-17). Retrieved from [Link]

  • Synthetic process of poly(p-phenylene terephthalamide) - Google Patents.
  • Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters - ACS Publications. (2025-08-26). Retrieved from [Link]

  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - MDPI. Retrieved from [Link]

  • From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene isophthalamide) | ACS Omega. Retrieved from [Link]

  • Functional Aromatic Polyamides - PMC - NIH. Retrieved from [Link]

  • The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC. (2021-05-27). Retrieved from [Link]

  • Ultra-Thermal Insulation Aramid Films with 3D Hydrogen Bond Networks. (2025-08-04). Retrieved from [Link]

  • Crystalline polyimides - NASA Technical Reports Server (NTRS). Retrieved from [Link]

  • Kevlar vs Nomex | Calm Industrial Felt. (2021-01-15). Retrieved from [Link]

  • The Preparation and Characterization of Poly(m-phenylene- isophthalamide) Fibers Using Ionic Liquids - MDPI. Retrieved from [Link]

  • (PDF) Physical properties of Kevlar and Nomex plied and covered yarns - ResearchGate. (2025-08-10). Retrieved from [Link]

  • (PDF) Manufacturing and Properties of Aramid Reinforced Polymer Composites. Retrieved from [Link]

  • Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. Retrieved from [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - MDPI. (2022-01-27). Retrieved from [Link]

  • Synthesis of poly(m‐phenylene isophthalamide) from m‐phenylene diamine and isophthloyl chlroride. - ResearchGate. Retrieved from [Link]

  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC - NIH. (2021-09-13). Retrieved from [Link]

  • Assessment of polyamide-6 crystallinity by DSC: Temperature dependence of the melting enthalpy - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Mechanical and Wear Resistance Properties of Aramid Fabric Reinforced Composites Reinforced by a 3D Hydrogen Bonding Network. (2025-10-13). Retrieved from [Link]

Sources

Exploratory

Isophthalamide Derivatives in Supramolecular Chemistry: A Technical Guide

Executive Summary Isophthalamide derivatives represent a cornerstone scaffold in supramolecular chemistry, renowned for their ability to form robust, directional hydrogen-bonding networks. Unlike flexible aliphatic amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isophthalamide derivatives represent a cornerstone scaffold in supramolecular chemistry, renowned for their ability to form robust, directional hydrogen-bonding networks. Unlike flexible aliphatic amides, the isophthalamide core provides a pre-organized "cleft" geometry that is ideal for anion recognition, self-assembly into macrocycles, and the formation of transmembrane ion transporters. This guide details the molecular design, synthesis, and characterization of these systems, providing actionable protocols for researchers in drug discovery and materials science.

Molecular Architecture & Design Principles

The utility of the isophthalamide scaffold stems from its structural rigidity and the convergent orientation of its amide protons.

The Isophthalamide Cleft

The syn-syn conformation of the amide groups creates a binding pocket capable of chelating anions (e.g., Cl⁻, NO₃⁻, H₂PO₄⁻) via dual hydrogen bonds.

  • Geometric Locking: The aromatic ring prevents free rotation, reducing the entropic cost of binding compared to acyclic urea/thiourea analogs.

  • Electronic Tuning: Substituents on the flanking aromatic rings (in N,N'-diarylisophthalamides) dramatically alter hydrogen bond acidity. Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ enhance acidity, increasing anion affinity.

Diagram: Structural Logic & Synthesis

The following diagram illustrates the core synthesis pathway and the supramolecular "locking" mechanism upon anion binding.

Isophthalamide_Logic cluster_mechanism Binding Mechanism Start Isophthaloyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (Base, solvent) Start->Reaction + Amine Functionalized Amine (R-NH2) Amine->Reaction Product Isophthalamide Scaffold (Apo-Host) Reaction->Product -HCl Complex Supramolecular Complex (Host-Guest) Product->Complex + Anion Product->Complex H-Bonding (Syn-Syn Conformation) Anion Anion (X-) Anion->Complex

Caption: Synthesis pathway from acid chloride precursors to the active anion-binding scaffold.

Supramolecular Functionality[1][2][3][4][5]

Anion Recognition

Isophthalamides bind anions through N-H[1]···X⁻ interactions.[2] The binding strength (


) is solvent-dependent, typically high in non-polar solvents (CDCl₃) and lower in competitive solvents (DMSO-d₆).

Table 1: Comparative Anion Binding Constants (


 in M⁻¹) in CDCl₃ 
Data synthesized from literature trends for N,N'-diaryl derivatives.
Derivative (Substituent)Chloride (

)
Nitrate (

)
Acetate (

)
Mechanistic Insight
Phenyl (Unsubstituted) ~80~20~450Baseline H-bond acidity.
4-Nitrophenyl ~1,200~150>10,000Strong EWG enhances N-H acidity significantly.
3,5-bis(trifluoromethyl) ~3,500~400>10^5"Crabtree-type" receptor; high lipophilicity and acidity.
Macrocyclic Variant >10,000~2,000SelectivityMacrocyclic effect reduces entropic penalty.
Transmembrane Ion Transport

In drug development, isophthalamides are explored as "anionophores" to treat channelopathies like Cystic Fibrosis.

  • Mobile Carrier Mechanism: The molecule binds an anion at the membrane interface, diffuses across the hydrophobic core, and releases it on the other side.

  • Hill Coefficient: A Hill coefficient

    
     indicates a monomeric carrier.[3] Values 
    
    
    
    suggest the formation of supramolecular channels or aggregates within the bilayer.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)isophthalamide

Target: High-affinity anion receptor.

Reagents:

  • Isophthaloyl chloride (1.0 eq)

  • 3,5-Bis(trifluoromethyl)aniline (2.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 3,5-bis(trifluoromethyl)aniline (5.04 g, 22 mmol) and Et₃N (3.5 mL, 25 mmol) to 50 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Dissolve isophthaloyl chloride (2.03 g, 10 mmol) in 10 mL DCM and add it dropwise over 30 minutes. Reasoning: Slow addition prevents oligomerization and controls exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (triethylammonium chloride) will form.

  • Workup:

    • Filter off the solid precipitate.

    • Wash the filtrate with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with saturated NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol or a Methanol/DCM mixture.

  • Validation: Confirm structure via ¹H NMR (look for amide singlet ~10-11 ppm) and HRMS.

Protocol B: ¹H NMR Titration for Binding Constant Determination

Objective: Determine


 for Chloride binding.

Methodology:

  • Host Solution: Prepare a 2.0 mM solution of the isophthalamide host in CDCl₃ (0.6 mL per tube).

  • Guest Solution: Prepare a 200 mM solution of Tetrabutylammonium Chloride (TBACl) in the same host solution stock. Reasoning: Dissolving the guest in the host solution prevents dilution of the host during titration.

  • Titration:

    • Record the initial spectrum (0 equivalents).

    • Add aliquots of Guest solution (0.2 to 10 equivalents).

    • Record ¹H NMR after each addition.

  • Analysis: Track the chemical shift change (

    
    ) of the amide proton. Plot 
    
    
    
    vs. Concentration and fit to a 1:1 binding isotherm (e.g., using BindFit or nonlinear regression) to extract
    
    
    .

Visualization of Transport Mechanism

The following diagram details the kinetic pathway of anion transport across a lipid bilayer mediated by isophthalamide carriers.

Transport_Mechanism cluster_ext Extracellular (Aqueous) cluster_memb Lipid Bilayer (Hydrophobic) cluster_int Intracellular (Aqueous) Anion_Out Cl- (aq) Complex_Mem Carrier-Cl Complex Anion_Out->Complex_Mem Extraction Carrier_Free Carrier (Free) Carrier_Free->Carrier_Free Diffusion Carrier_Free->Complex_Mem Binding (Interface) Complex_Mem->Carrier_Free Release (Interface) Anion_In Cl- (aq) Complex_Mem->Anion_In Release

Caption: Carrier-mediated anion transport cycle: Extraction, Diffusion, and Release.

Future Outlook

The field is moving beyond simple binding toward functional systems:

  • Stimuli-Responsive Hydrogels: Incorporating isophthalamide units into peptide backbones allows for pH-triggered gelation, useful for controlled drug release.

  • Selective Extraction: Macrocyclic isophthalamides are being optimized to separate environmentally hazardous anions (e.g., chromate, pertechnetate) from nuclear waste streams.

  • Voltage-Gated Channels: Synthetic channels that mimic the voltage-gating of natural proteins are being developed by linking multiple isophthalamide units.

References

  • Synthesis and Anion Binding of Isophthalamide Derivatives Source: ChemRxiv / RSC Context: Discusses the synthesis of robust hexacationic cages and isophthalamide motifs using hydrazone condensation and their selectivity for phosphate vs. sulfate. URL:[Link]

  • Simple Isophthalamides as Active Transmembrane Anion Transporters Source: SciSpace / Organic & Biomolecular Chemistry Context: Details the structure-activity relationship of N,N'-diarylisophthalamides, highlighting how electron-withdrawing groups enhance transport activity. URL:[Link]

  • Anion Transport and Supramolecular Medicinal Chemistry Source: Royal Society of Chemistry (RSC) Context: A comprehensive review on the mechanism of anion transport, including the use of isophthalamide scaffolds to treat channelopathies. URL:[Link]

  • Supramolecular Hydrogels and Self-Assembly Source: Chemical Reviews (ACS) Context: Explores the use of amide-based building blocks, including isophthalamide cores, for creating supramolecular hydrogels via self-assembly. URL:[Link]

  • Synthesis of Macrocycles via Isophthalamide Templates Source: Journal of Organic Chemistry (ACS) Context: Describes the efficient synthesis of shape-persistent macrocycles using Schiff-base condensation involving isophthalamide precursors. URL:[Link]

Sources

Foundational

N,3-benzenedicarboxamide melting point and thermal data

An In-Depth Technical Guide to the Melting Point and Thermal Analysis of Isophthalamide (Benzene-1,3-dicarboxamide) Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point and Thermal Analysis of Isophthalamide (Benzene-1,3-dicarboxamide)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal properties of Isophthalamide (benzene-1,3-dicarboxamide), a key chemical intermediate in the synthesis of advanced polymers and specialty materials.[1] Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the critical parameters of its melting point and outlines the principles and methodologies for its broader thermal analysis. We delve into the causality behind experimental choices for techniques such as capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By integrating established protocols with expert insights, this guide serves as an authoritative resource for the accurate characterization of Isophthalamide, ensuring data integrity and reproducibility in research and quality control settings.

Introduction to Isophthalamide and its Thermal Properties

Isophthalamide (IUPAC name: benzene-1,3-dicarboxamide) is an aromatic dicarboxamide derived from isophthalic acid.[2] Its rigid, symmetrical structure, featuring two amide functional groups in a meta-position on a benzene ring, imparts significant thermal stability. This high stability is a foundational property for its use in high-performance polymers like poly(m-phenylene isophthalamide) (aramids), which are valued for their exceptional thermal and mechanical resistance.[1][3]

For scientists in drug development, understanding the thermal behavior of such molecules is paramount for formulation, stability studies, and purity assessment.[1][4] The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity, while techniques like DSC and TGA provide a more detailed map of the material's behavior under thermal stress, revealing phase transitions, decomposition temperatures, and compositional information.[5][6]

Compound Identification

To ensure clarity and precision, the fundamental properties of Isophthalamide are summarized below.

PropertyValueSource(s)
Chemical Name Isophthalamide; Benzene-1,3-dicarboxamide[2][7]
CAS Number 1740-57-4[2][7]
Molecular Formula C₈H₈N₂O₂[2][7]
Molecular Weight 164.16 g/mol [2][7]
Appearance White to almost white crystalline powder[8][9]
Structure
Isophthalamide Structure[2]

Melting Point Determination: A Foundational Metric

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[10] For Isophthalamide, its high melting point is a direct consequence of the strong intermolecular hydrogen bonding facilitated by the two amide groups and the π-π stacking of the aromatic rings. These forces require significant thermal energy to overcome.

Reported Melting Point Values

A review of supplier data and chemical databases reveals a consistent but slightly varied range for the melting point of Isophthalamide, which is common for organic compounds. The reported values underscore the compound's high thermal stability.

Reported Melting Point (°C)Source(s)
>270[11]
268-270[8][12]

This variation can be attributed to differences in analytical methodology (e.g., heating rate) and the purity of the sample lot. A narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas impurities will cause a depression of the melting point and a broadening of the range.[10]

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is the most widely accepted standard technique for melting point determination, referenced in major pharmacopeias and by standards organizations like ASTM.[10][13] The rationale for this method is its simplicity, accuracy when performed correctly, and the small sample size required.

Principle: A small, finely ground sample is packed into a thin glass capillary tube and heated in a controlled manner within a heating block or bath. The temperatures at which melting begins (onset) and is complete (clear point) are visually observed and recorded.[10]

Detailed Step-by-Step Methodology (based on USP <741> and ASTM E324): [14][15][16]

  • Sample Preparation:

    • Ensure the Isophthalamide sample is completely dry. If necessary, dry in a desiccator.

    • Finely grind a small portion of the sample into a uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

    • Tap the open end of a glass capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column at the bottom. The ideal filling level is 2–3 mm.[10]

  • Instrument Setup & Calibration:

    • Use a calibrated melting point apparatus. Calibration should be performed regularly using certified reference standards (e.g., USP standards like caffeine or vanillin) that bracket the expected melting point of the sample.[13]

    • Set the starting temperature to approximately 10-15°C below the expected melting point of Isophthalamide (~270°C).

  • Measurement:

    • The apparatus will rapidly heat to the set start temperature.

    • Once the start temperature is reached, insert the capillary tube into the heating block.

    • Begin heating at a slow, constant rate, typically 1-2°C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible or when the column of substance is observed to collapse against the capillary wall.[13]

    • Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.

    • The Melting Range is reported as T₁ to T₂.

Self-Validation: The protocol's integrity is maintained by strict adherence to a calibrated instrument and a controlled, slow heating rate. Performing the measurement in triplicate and comparing against a certified reference material of Isophthalamide (if available) ensures the highest level of trustworthiness.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Pack Capillary (2-3 mm) p2->p3 a3 Insert Capillary p3->a3 Load Sample a1 Calibrate Instrument with Standards a2 Set Start Temp (~255°C) a1->a2 a2->a3 a4 Heat at 1-2°C/min a3->a4 a5 Observe & Record Onset (T₁) & Clear Point (T₂) a4->a5 r1 Melting Range (T₁ - T₂) a5->r1

Caption: Workflow for Capillary Melting Point Determination.

Comprehensive Thermal Analysis

While melting point is a key identifier, a full thermal profile provides much deeper insights into a material's stability, phase behavior, and composition.[5] The principal techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It quantifies the energy absorbed (endothermic) or released (exothermic) during thermal events. For Isophthalamide, a DSC scan would precisely measure its melting endotherm, providing not only the melting temperature (typically the peak of the endotherm) but also the enthalpy of fusion (ΔHfus)—the energy required to melt the sample.[17]

Expected DSC Profile for Isophthalamide:

  • Baseline: A stable, flat baseline from the start of the experiment.

  • Melting: A sharp, single endothermic peak occurring around 268-272°C. The sharpness of the peak is indicative of high purity.

  • Decomposition: At much higher temperatures, an exothermic or complex series of peaks would indicate thermal decomposition.

Authoritative Protocol: DSC Analysis of an Organic Powder

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered Isophthalamide into an aluminum DSC pan.[18]

    • Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation before melting.

    • Prepare an identical empty, sealed pan to be used as the reference. The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[8]

  • Instrument Setup & Calibration:

    • Calibrate the instrument for temperature and enthalpy using a certified standard, such as high-purity Indium, which has a well-defined melting point (156.6°C) and enthalpy of fusion.[18]

    • Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.[18]

  • Measurement Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Equilibration): Hold the sample at a starting temperature (e.g., 30°C) for 2-5 minutes to ensure thermal equilibrium.

    • Segment 2 (First Heat): Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point but below the decomposition temperature (e.g., 300°C).[2] This scan records the melting of the "as-received" sample.

    • Segment 3 (Isothermal Hold): Hold at the high temperature for 2-5 minutes to ensure complete melting.

    • Segment 4 (Cooling): Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This records any crystallization events.

    • Segment 5 (Second Heat): Ramp the temperature again under the same conditions as the first heat. This second scan is crucial as it provides data on a sample with a controlled thermal history, removing artifacts from previous processing or storage.

Data Analysis:

  • Melting Point (Tm): Determined as the peak maximum or onset of the melting endotherm.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is directly proportional to the sample's crystallinity.

  • Glass Transition (Tg): If the sample could be rendered amorphous, a step-change in the baseline on the second heat would indicate the glass transition temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is ideal for determining the thermal stability and decomposition profile of a material.[4] For Isophthalamide, a TGA scan would reveal the temperature at which it begins to degrade and lose mass.

Expected TGA Profile for Isophthalamide: Given its high melting point and the stability of the aromatic amide structure, Isophthalamide is expected to be thermally stable to well above its melting point. A TGA curve would likely show a stable mass (100%) until a high temperature (e.g., >350°C), followed by a sharp or multi-step mass loss as the molecule decomposes. The related polymer, poly(m-phenylene isophthalamide), shows major degradation starting around 400°C, suggesting the core structure is very robust.[3]

Authoritative Protocol: TGA Analysis of an Organic Powder

  • Sample Preparation:

    • Weigh 5-10 mg of the Isophthalamide powder into a ceramic or platinum TGA crucible.[12] Platinum is preferred for high-temperature runs due to its inertness.

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating and efficient removal of any evolved gases.[12]

  • Instrument Setup & Calibration:

    • Perform weight and temperature calibrations as per the instrument manufacturer's guidelines. Temperature calibration often uses materials with known Curie points.[19]

    • Tare the balance within the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to prevent oxidative degradation.[20]

  • Measurement Program:

    • Segment 1 (Equilibration): Hold at a starting temperature (e.g., 30°C) until the balance signal is stable.

    • Segment 2 (Heating Ramp): Heat the sample at a constant rate (e.g., 10°C or 20°C/min) to a high temperature (e.g., 600-800°C) to ensure complete decomposition is observed.[9][20]

    • The instrument will continuously record the sample mass as a function of temperature.

Data Analysis:

  • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Decomposition Steps: The TGA curve may show one or more distinct steps, indicating different stages of decomposition. The derivative of the TGA curve (DTG) is useful for identifying the temperature of maximum decomposition rate for each step.

  • Residual Mass: The mass remaining at the end of the experiment, which can provide information about inorganic content or char formation.

Thermal Analysis Workflow Diagram

ThermalAnalysisWorkflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_dsc_data DSC Data Output cluster_tga_data TGA Data Output start Isophthalamide Sample dsc_prep Prepare Sample (2-5 mg in sealed Al pan) start->dsc_prep tga_prep Prepare Sample (5-10 mg in Pt/ceramic pan) start->tga_prep dsc_run Run Heat-Cool-Heat Cycle (e.g., 10°C/min under N₂) dsc_prep->dsc_run dsc_out Melting Temp (Tm) Enthalpy (ΔHfus) Glass Transition (Tg) dsc_run->dsc_out tga_run Run Heating Ramp (e.g., 20°C/min under N₂) tga_prep->tga_run tga_out Decomposition Temp (Td) Decomposition Profile Residual Mass tga_run->tga_out

Caption: Workflow for DSC and TGA Thermal Analysis.

Conclusion

Isophthalamide is a thermally robust molecule with a high melting point consistently reported in the range of 268-272°C. This stability is a direct result of its molecular structure and is a critical attribute for its application in high-performance materials. Accurate and reproducible characterization of its thermal properties is essential for both quality control and innovative research. The authoritative protocols for capillary melting point, DSC, and TGA outlined in this guide provide a validated framework for obtaining high-integrity data. By understanding the principles behind these techniques and adhering to systematic, calibrated methodologies, researchers and scientists can confidently assess the purity, stability, and thermal behavior of Isophthalamide, ensuring its effective use in drug development and materials science applications.

References

  • Mettler-Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74445, Isophthalamide. Retrieved from [Link]

  • Di Pasqua, A. J., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 5(1), 45–52. Retrieved from [Link]

  • Abdelaty, M. (2023). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Journal of Polymer Research, 32(415). Retrieved from [Link]

  • Al-Hamidi, H., et al. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology, 12(4), 1603-1609. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-23). Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResearchGate. (2018). Thermal properties of , -aminoalkylterephthalamides prepared from waste poly(ethyleneterephthalate) bottle and aliphatic diamines. Retrieved from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Jiang, Y., et al. (2015). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC. Retrieved from [Link]

  • Torontech. (2023). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of N,N'-Dialkyl Isophthalamides via Nucleophilic Acyl Substitution

Application Note: AN-ISO-001 Abstract This application note details the optimized protocol for synthesizing -symmetric N,N'-dialkyl isophthalamides using isophthaloyl chloride. These scaffolds are critical in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-001

Abstract

This application note details the optimized protocol for synthesizing


-symmetric N,N'-dialkyl isophthalamides using isophthaloyl chloride. These scaffolds are critical in drug development and supramolecular chemistry due to their ability to form robust hydrogen-bonding clefts, often functioning as anion receptors or hydrogelators. This guide prioritizes high-purity isolation through a self-validating workup procedure, minimizing the need for chromatographic separation.

Chemical Theory & Mechanism[1][2]

The Isophthalamide Motif

The meta-substitution pattern of isophthalamide creates a convergent geometry. Unlike terephthalamides (para-substituted, linear), isophthalamides pre-organize the two amide protons into a syn-syn conformation, creating a distinct binding pocket. This "cleft" is essential for molecular recognition, particularly in binding halides or oxo-anions in biological media [1].

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via an addition-elimination pathway. The reaction is highly exergonic but requires careful kinetic control to prevent oligomerization or hydrolysis.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

  • Elimination: Reformation of the carbonyl

    
    -bond and expulsion of the chloride leaving group.[1]
    
  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine) scavenges the generated HCl to drive the equilibrium and prevent protonation of the unreacted amine nucleophile [2].

Mechanistic Pathway Diagram

Mechanism Reactants Isophthaloyl Chloride + Alkyl Amine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Chloride Expulsion Transition->Elimination e- Push Product Protonated Amide + Cl- Elimination->Product -Cl Final N,N'-Dialkyl isophthalamide Product->Final + Base (HCl Scavenge)

Figure 1: Step-wise mechanistic flow of the bis-amidation reaction.

Experimental Protocol

Reagents & Stoichiometry

Precise stoichiometry is vital. While a 1:2 ratio (Acid Chloride:Amine) is theoretically sufficient, a slight excess of amine ensures complete consumption of the highly reactive acid chloride.

ComponentRoleEq.Notes
Isophthaloyl Chloride Electrophile1.0Moisture sensitive; use fresh or redistilled.
Primary Alkyl Amine Nucleophile2.2Slight excess prevents mono-amidation.
Triethylamine (Et

N)
Base Scavenger2.5Must be dry. Pyridine is an alternative.
Dichloromethane (DCM) Solvent--Anhydrous. 0.1 M concentration relative to acid chloride.
Step-by-Step Methodology

Phase A: Setup & Cooling

  • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the RBF with the Primary Amine (2.2 eq) and Triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice/water bath. Rationale: The reaction is exothermic. Low temperature prevents side reactions and controls the rate.

Phase B: Addition (The Critical Step) 4. Dissolve Isophthaloyl Chloride (1.0 eq) in a separate volume of anhydrous DCM. 5. Add the acid chloride solution dropwise to the amine mixture over 30 minutes.

  • Caution: Rapid addition can cause localized heating and boiling of DCM.
  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.
  • Stir at RT for 4–12 hours. (Monitor by TLC; disappearance of starting amine is difficult to see, but product spot should be distinct).

Phase C: Workup (Self-Validating Purification) This workup sequence relies on solubility differences to remove all impurities without column chromatography.

  • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash 2x with 1M HCl .

    • Function: Protonates unreacted amine and Et

      
      N, moving them to the aqueous layer.
      
  • Base Wash: Wash organic layer 2x with Saturated NaHCO

    
     .
    
    • Function: Hydrolyzes any unreacted acid chloride to isophthalic acid and deprotonates it to the water-soluble carboxylate.

  • Drying: Wash with Brine, dry over MgSO

    
    , filter, and concentrate in vacuo.
    
Reaction Workflow Diagram

Workflow cluster_Workup Purification Cascade Start Reagent Prep (Anhydrous DCM) Cooling Cool Amine/Base Mixture to 0°C Start->Cooling Addition Dropwise Addition of Isophthaloyl Chloride Cooling->Addition Reaction Stir at RT (4-12 Hours) Addition->Reaction AcidWash 1M HCl Wash (Removes Amines) Reaction->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Recryst Recrystallization (EtOH or Hex/EtOAc) Dry->Recryst

Figure 2: Operational workflow ensuring removal of nucleophilic and electrophilic impurities.

Purification & Characterization

Recrystallization Strategies

If the crude product is solid, recrystallization is superior to chromatography for this scaffold.

  • Polar Chains: Use Ethanol or Methanol . Dissolve hot, cool slowly.

  • Non-Polar Chains: Use Hexane/Ethyl Acetate or Hexane/Acetone [3].

  • Oiling Out: If the product oils out, reheat and add a seed crystal or scratch the glass.

Analytical Validation
  • 1H NMR: Look for the diagnostic triplet (or doublet) of the amide NH around

    
     6.5–8.5 ppm. The aromatic protons of the isophthaloyl ring usually appear as a singlet (H-2), two doublets (H-4,6), and a triplet (H-5).
    
  • IR Spectroscopy:

    • Amide I (C=O): Strong band at ~1640 cm

      
      .
      
    • Amide II (N-H bend): ~1540 cm

      
      .
      
    • Absence: Disappearance of C-Cl stretch (~1770 cm

      
       from acid chloride) and N-H stretch doublet (primary amine).
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Check acid chloride quality (white solid = good; yellow liquid/crust = bad).
Product is Oil Impure Amine or Solvent TrappingTriturate with cold hexanes. Use high-vacuum drying to remove trapped DCM.
Pink Color Oxidation of AmineTrace oxidation of aromatic amines (if used) or impurities. Recrystallize with activated charcoal.

Safety Warning: Isophthaloyl chloride is corrosive and a lachrymator. It releases HCl gas upon contact with moisture. All operations must be performed in a fume hood.

References

  • Chemical Society Reviews. (2024). Multiple hydrogen bonding driven supramolecular architectures and their biomedical applications.[2]Link

  • ChemGuide. (2021). Reaction between acyl chlorides and amines - addition / elimination.Link

  • University of Alberta. (n.d.). Recrystallization - Solvent Selection Guide.Link

  • NASA Technical Reports. (1977). Synthesis of polyamides via isophthaloyl dichloride.[3]Link

Sources

Application

Application Notes and Protocols: Isophthalamide Derivatives as High-Performance Nucleating Agents for Polypropylene

Introduction Isotactic polypropylene (iPP) is a semi-crystalline thermoplastic valued for its low cost, chemical resistance, and ease of processing.[1][2] The performance of iPP parts is intrinsically linked to their cry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isotactic polypropylene (iPP) is a semi-crystalline thermoplastic valued for its low cost, chemical resistance, and ease of processing.[1][2] The performance of iPP parts is intrinsically linked to their crystalline structure, specifically the size, number, and type of crystalline domains known as spherulites.[3] Uncontrolled crystallization from the melt typically results in large, non-uniform spherulites, which can lead to suboptimal mechanical properties and poor optical clarity.[4]

The strategic use of nucleating agents is a powerful and widely adopted industrial method to control the crystallization process.[5][6] These additives create a large number of nucleation sites, initiating crystal growth at higher temperatures and at a faster rate.[3] This results in a fine, homogeneous microspherulitic structure that significantly enhances the material's performance.[7] Among the various classes of nucleators, isophthalamide derivatives, such as N,N'-dicyclohexyl-isophthalamide, have emerged as highly efficient agents for modifying polypropylene. They offer a unique mechanism that leads to substantial improvements in processing efficiency, mechanical strength, and thermal stability.

This guide provides an in-depth exploration of the science behind isophthalamide nucleation in polypropylene, details the resulting performance enhancements, and offers comprehensive, field-proven protocols for researchers and engineers to effectively utilize and evaluate these additives.

The Science of Isophthalamide Nucleation in Polypropylene

Homogeneous vs. Heterogeneous Nucleation

The crystallization of a polymer from its molten state can be initiated through two primary mechanisms. Homogeneous nucleation is a spontaneous process where polymer chains organize into ordered nuclei without the influence of foreign particles.[8] This process requires significant supercooling (a large temperature drop below the melting point) and typically results in a low density of large spherulites.[8]

In contrast, heterogeneous nucleation is induced by the presence of an external surface or "impurity," which is the role of a nucleating agent.[8] The nucleating agent provides a pre-existing surface that lowers the energy barrier for crystal formation, allowing crystallization to occur faster and at a higher temperature.[8][9] This is the dominant mechanism in industrial processing for achieving desirable material properties.

The Dissolution-Recrystallization Mechanism of Isophthalamide Nucleants

Many isophthalamide derivatives function as partially soluble nucleating agents, a key factor in their high efficiency.[5][10] Unlike insoluble particulate fillers like talc, these organic compounds are designed to dissolve in the polypropylene melt during processing. As the polymer cools, the isophthalamide recrystallizes before the polypropylene, forming a well-dispersed, three-dimensional nanofibrillar network throughout the matrix.[10][11] This self-assembled network provides an exceptionally large surface area that acts as a template for the epitaxial crystallization of polypropylene chains, leading to a massive increase in nucleation density.[9]

This mechanism ensures a remarkably uniform distribution of nucleation sites, which is critical for achieving consistent properties throughout the molded part. Furthermore, certain derivatives like N,N'-dicyclohexyl-terephthalamide (a closely related and studied analogue) have demonstrated the ability to induce both the common α-crystal form and the tougher β-crystal form of polypropylene, offering a unique pathway to simultaneously enhance stiffness and impact resistance.[10]

Figure 1. Dissolution-Recrystallization Mechanism cluster_process Polymer Processing cluster_result Microstructure Formation A 1. Compounding PP Resin + Isophthalamide Agent B 2. Melt Phase Isophthalamide dissolves in molten PP A->B Heating C 3. Cooling Phase Isophthalamide recrystallizes first B->C Cooling D 4. Self-Assembled Network Fine fibrillar network of nucleant forms C->D Self-Assembly E 5. Heterogeneous Nucleation PP chains crystallize on the network D->E Templating Effect F 6. Final Morphology Fine, dense spherulitic structure E->F Crystal Growth

Caption: Dissolution and recrystallization of a soluble nucleating agent.

Performance Enhancements in Nucleated Polypropylene

The controlled morphology achieved by using isophthalamide nucleating agents translates directly into measurable improvements in the physical, mechanical, and thermal properties of polypropylene.[6]

  • Processing Efficiency: The most immediate benefit is an increase in the peak crystallization temperature (Tc).[3] A higher Tc means the part solidifies faster and at a higher temperature, allowing for significantly reduced cooling times and shorter overall injection molding cycles.[12] This boosts productivity and reduces energy consumption.

  • Mechanical Properties: The fine spherulitic structure enhances stiffness (tensile modulus), hardness, and dimensional stability.[6][7] This allows for the design of thinner, lighter parts without compromising structural integrity (downgauging).[6] While many nucleating agents increase stiffness at the expense of toughness, certain isophthalamide derivatives can provide a superior balance of stiffness and impact strength.[3][10]

  • Thermal Properties: The more stable and uniform crystalline network increases the Heat Deflection Temperature (HDT), enabling the use of polypropylene in applications requiring higher service temperatures, such as automotive under-the-hood components and dishwasher-safe containers.[6]

  • Optical Properties: For applications requiring transparency, the reduction in spherulite size is critical. Large spherulites scatter light, causing haze. By creating spherulites that are smaller than the wavelength of visible light, nucleating agents can dramatically improve clarity and reduce haze, making iPP a viable alternative to more expensive transparent polymers.[4][6]

Table 1: Summary of Performance Enhancements with Isophthalamide Nucleants
PropertyEffectTypical Improvement RangeGoverning Factor
Crystallization Temp. (Tc) Significant Increase+8 to +15 °CHigh nucleation efficiency
Stiffness (Tensile Modulus) Increase+10% to +30%Higher crystallinity, smaller spherulites
Impact Strength Maintained or ImprovedVariable, often improved balancePromotion of specific crystal forms (e.g., β-phase)
Heat Deflection Temp. (HDT) Increase+5 to +15 °CMore stable crystalline structure
Optical Clarity ImprovedHaze reduction >50%Spherulite size reduction
Molding Cycle Time Reduction-15% to -30%Increased rate of crystallization

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of isophthalamide-nucleated polypropylene. A self-validating experimental workflow is crucial; results from thermal analysis (DSC) should correlate with observations in morphology (PLM) and performance in mechanical testing.

Figure 2. Experimental Evaluation Workflow cluster_characterization 4. Characterization A 1. Materials Preparation PP + Isophthalamide (0.05-0.5 wt%) B 2. Compounding Protocol 3.1: Twin-Screw Extrusion A->B C 3. Specimen Fabrication Injection or Compression Molding B->C D Thermal Analysis Protocol 3.2: DSC C->D E Morphological Analysis Protocol 3.3: PLM C->E F Mechanical Testing Protocol 3.4: Tensile & Impact C->F G 5. Data Analysis & Correlation Structure-Property Relationships D->G E->G F->G

Caption: A comprehensive workflow for evaluating nucleating agents.

Protocol 1: Sample Preparation via Twin-Screw Extrusion

Causality: Twin-screw extrusion is the preferred method for compounding as its intensive mixing action is essential for achieving the uniform dispersion of the nucleating agent required for consistent performance.[6][13] Poor dispersion will lead to localized variations in properties.

Materials & Equipment:

  • Isotactic polypropylene (homopolymer or random copolymer) powder or pellets.

  • Isophthalamide-based nucleating agent (e.g., N,N'-dicyclohexyl-isophthalamide). Typical loading levels range from 0.05% to 0.5% by weight.

  • Base stabilization additives (e.g., 0.1% antioxidant, 0.1% acid scavenger like calcium stearate).

  • High-speed mixer (e.g., Henschel mixer).

  • Co-rotating twin-screw extruder.

Procedure:

  • Drying: Dry the polypropylene resin in a vacuum oven at 80°C for at least 4 hours to remove any moisture, which can cause polymer degradation during melt processing.

  • Pre-blending: In the high-speed mixer, combine the dried PP, the isophthalamide nucleating agent, and any base stabilizers. Mix for 3-5 minutes to create a homogeneous powder blend. This step prevents the segregation of the low-concentration additive in the extruder hopper.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene starts cooler at the feed throat and increases towards the die. An example profile is: 170°C (feed) -> 185°C -> 195°C -> 210°C -> 210°C (die).

  • Compounding: Feed the powder blend into the extruder at a constant rate. Set the screw speed to a moderate level (e.g., 150-250 RPM) to ensure good distributive and dispersive mixing without excessive shear heating.

  • Pelletizing: The extrudate (molten strand) is passed through a water bath for cooling and then fed into a pelletizer.

  • Post-Drying: Dry the resulting pellets at 80°C for 4 hours before subsequent processing (e.g., injection molding for test specimens).

Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for quantifying the effect of a nucleating agent on the crystallization kinetics. The increase in crystallization temperature (Tc) is the most direct measure of nucleation efficiency.[3]

Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

  • Microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compounded PP pellet into an aluminum DSC pan and seal it with a lid. Prepare a reference pan (empty, sealed).

  • DSC Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from 30°C to 230°C at a rate of 10°C/min. This step is crucial to erase the thermal history from processing.[11] Hold at 230°C for 3-5 minutes to ensure complete melting.

    • Cooling Scan: Cool the sample from 230°C to 30°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample again from 30°C to 230°C at 10°C/min.

  • Data Analysis:

    • From the Cooling Scan , determine the peak crystallization temperature (Tc). This is the peak maximum of the exothermic crystallization event. A higher Tc compared to the un-nucleated control sample indicates effective nucleation.

    • From the Second Heating Scan , determine the melting temperature (Tm) from the peak of the endothermic melting event.

Protocol 3: Morphological Analysis using Polarized Light Microscopy (PLM)

Causality: PLM allows for the direct visualization of the crystalline superstructure (spherulites). This protocol validates the DSC results by confirming that a higher Tc corresponds to a higher density of smaller spherulites.

Equipment:

  • Polarized Light Microscope with a hot stage.

  • Microscope slides and cover slips.

Procedure:

  • Sample Preparation: Place a small piece of the compounded material (a pellet or a small piece of film) on a microscope slide. Place it on the hot stage.

  • Melting: Heat the sample to 230°C and hold for 3 minutes to melt the polymer completely. Place a cover slip on top and press gently to create a thin film.

  • Isothermal Crystallization: Rapidly cool the sample to a specific isothermal crystallization temperature (e.g., 140°C). This temperature should be between the Tc of the nucleated and un-nucleated samples.

  • Observation: Hold the sample at the isothermal temperature and observe the growth of spherulites over time using polarized light. Capture images at regular intervals.

  • Analysis: Compare the images of the nucleated sample with a control sample. The nucleated sample should exhibit a significantly higher number of spherulites per unit area and a much smaller final spherulite size upon impingement.[7]

Protocol 4: Mechanical Property Evaluation

Causality: This protocol determines the end-use performance benefits derived from the modified crystalline structure. The results should correlate with the finer morphology observed in PLM.

Equipment:

  • Injection molding machine.

  • Universal testing machine with an extensometer.

  • Izod or Charpy impact tester.

Procedure:

  • Specimen Preparation: Using the compounded pellets, injection mold standard test specimens according to relevant standards (e.g., ISO 294 for multipurpose test specimens). Record molding parameters (melt temperature, mold temperature, injection speed) and keep them consistent for all samples.

  • Conditioning: Condition the molded specimens for at least 48 hours at standard conditions (23°C, 50% relative humidity) as per ISO 291.

  • Tensile Testing: Perform tensile tests according to ISO 527-2. From the resulting stress-strain curve, determine the Tensile Modulus (a measure of stiffness), Tensile Strength at Yield, and Elongation at Break.

  • Impact Testing: Perform notched Izod (ISO 180) or Charpy (ISO 179) impact tests to determine the impact strength of the material.

References

  • Horváth, F., Bihari, L., Menyhárd, A. (2022). Effect of N,N'-Dicyclohexyl Terephthalic Dihydrazide on the Crystallization and Properties of Isotactic Polypropylene. Periodica Polytechnica Chemical Engineering, 66(2), 182–191. [Link]

  • Menyhárd, A., et al. (2021). Effect of N, N'-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene. ACS Omega, 6(13), 9196-9206. [Link]

  • Slideshare. (n.d.). Nucleating Agents for Polypropylene. [Link]

  • Zhang, X., Zhang, D., & Liu, T. (2012). Influence of Nucleating Agent on Properties of Isotactic Polypropylene. Energy Procedia, 17, 1829–1835. [Link]

  • ResearchGate. (2018). Crystallization, melting, supermolecular structure and properties of isotactic polypropylene nucleated with dicyclohexyl-terephthalamide. [Link]

  • LookChem. (n.d.). N1,N4-Dicyclohexylterephthalamide For PP Especially PP-R Pipes Injection Products CAS 15088-29-6. [Link]

  • CNKI. (n.d.). Determination of nucleating agents in polypropylene through ultra high performance liquid chromatography. [Link]

  • Wang, J., et al. (2020). Crystallization behavior and optical properties of isotactic polypropylene filled with α-nucleating agents of multilayered distribution. RSC Advances, 10(5), 2843-2851. [Link]

  • Wang, C., et al. (2023). Effects of Nanofibrillar Nucleating Agent and Process Conditions on the Crystallization Behavior and Mechanical Properties of Isotactic Polypropylene. MDPI Polymers, 15(21), 4275. [Link]

  • MDPI. (2022). β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects. [Link]

  • MDPI. (2024). The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. [Link]

  • The Madison Group. (n.d.). Nucleated Polypropylene. [Link]

  • ResearchGate. (2017). Crystallization behavior and nucleation analysis of isotactic polypropylene with a multiamide nucleating agent. [Link]

  • ResearchGate. (2024). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. [Link]

  • ResearchGate. (2007). Nucleation of Polypropylene Homo- and Copolymers. [Link]

  • Ptić, I. V., et al. (2023). Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions. Polymers, 15(13), 2928. [Link]

  • Pospiech, D., et al. (2013). β-Nucleation of isotactic polypropylene: Chain structure effects on the effectiveness of two different nucleating agents. eXPRESS Polymer Letters, 7(9), 735-746. [Link]

  • MDPI. (2004). The Preparation and Characterization of Poly(m-phenylene- isophthalamide) Fibers Using Ionic Liquids. [Link]

  • POLYFILL. (n.d.). Polypropylene Properties and Types. [Link]

  • Google Patents. (1994). WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments.
  • NETZSCH Analyzing & Testing. (n.d.). PP (isotactic): Polypropylene. [Link]

  • MDPI. (2020). Deformation-Induced Crystallization Behavior of Isotactic Polypropylene Sheets Containing a β-Nucleating Agent under Solid-State Stretching. [Link]

  • ResearchGate. (2015). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. [Link]

  • MDPI. (2023). Exploitation of a New Nucleating Agent by Molecular Structure Modification of Aryl Phosphate and Its Effect on Application Properties of the Polypropylene. [Link]

  • Tranchida, G., et al. (2022). Competing crystallization of α- and β-phase induced by β-nucleating agents in microdroplets of isotactic polypropylene. CrystEngComm, 24(11), 2135-2143. [Link]

  • Zhang, Y., et al. (2021). Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups. Scientific Reports, 11(1), 2840. [Link]

  • Mubarak, N. M., et al. (2015). Thermal and mechanical properties of biodegradable isotactic polypropylene. International Journal of Physical Sciences, 10(7), 2372-2381. [Link]

Sources

Method

Technical Application Note: Strategic N-Alkylation of 1,3-Benzenedicarboxamide

Executive Summary 1,3-Benzenedicarboxamide (Isophthalamide) is a critical structural motif in the design of supramolecular gelators, high-performance aramid polymers, and pharmaceutical intermediates. Its rigid aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Benzenedicarboxamide (Isophthalamide) is a critical structural motif in the design of supramolecular gelators, high-performance aramid polymers, and pharmaceutical intermediates. Its rigid aromatic core and dual hydrogen-bonding sites make it an ideal scaffold for self-assembly. However, the direct N-alkylation of this substrate is synthetically non-trivial due to three primary factors:

  • Poor Nucleophilicity: The amide nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic (pKa ~23-25).

  • Solubility Constraints: The strong intermolecular hydrogen bonding of the primary diamide leads to poor solubility in most organic solvents.

  • Regioselectivity: Competition between thermodynamic N-alkylation and kinetic O-alkylation (imidate formation).

This guide details two robust protocols for the N-alkylation of isophthalamide: a Classical Anionic Route (NaH/DMF) for high-precision synthesis and a Phase Transfer Catalysis (PTC) route for scalability.

Chemical Strategy & Mechanism[1][2][3][4]

The Solubility Paradox

Isophthalamide is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in polar protic solvents. Successful alkylation requires breaking the intermolecular H-bond network.

  • Solution: Use Polar Aprotic Solvents (DMF, DMSO, NMP).

  • Insight: If the substrate remains undissolved, deprotonation will be surface-limited and slow, leading to heterogeneous mixtures. Heating to 60°C prior to base addition is often required to achieve a homogeneous solution.

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism following deprotonation. The key intermediate is the amidate anion .

N- vs. O-Alkylation:

  • The amidate anion is an ambident nucleophile.

  • O-Alkylation (Kinetic): Favored by "hard" electrophiles (e.g., alkyl sulfates) and highly polar solvents that solvate the cation, leaving the "hard" oxygen exposed.

  • N-Alkylation (Thermodynamic): Favored by "soft" electrophiles (alkyl iodides/bromides), higher temperatures, and counter-ions that coordinate tightly to the oxygen (e.g., Li+, Na+), shielding it and forcing attack from the Nitrogen.

Visualization: Reaction Mechanism

The following diagram illustrates the deprotonation and subsequent nucleophilic attack, highlighting the resonance stabilization that dictates reactivity.

ReactionMechanism Substrate Isophthalamide (R-CONH2) Base Base (NaH) Deprotonation Substrate->Base Dissolution in DMF Intermediate Amidate Anion (Resonance Stabilized) Base->Intermediate -H2 (gas) TS Transition State (SN2 Attack) Intermediate->TS + R'-X Electrophile Alkyl Halide (R'-X) Product N-Alkyl Isophthalamide TS->Product N-Attack (Major) SideProduct O-Alkyl Imidate (Side Product) TS->SideProduct O-Attack (Minor)

Experimental Protocols

Method A: Classical Anionic Alkylation (NaH/DMF)

Best for: High yields, difficult substrates, and precise control over mono- vs. bis-alkylation. Safety Warning: Sodium Hydride (NaH) releases hydrogen gas. Perform under inert atmosphere.

Materials
  • Substrate: 1,3-Benzenedicarboxamide (1.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate). Note: DMF must be dry to prevent hydrolysis.

  • Base: Sodium Hydride (60% dispersion in mineral oil).

    • For Mono-alkylation: 1.1 eq

    • For Bis-alkylation: 2.5 eq

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq for mono / 2.5 eq for bis).

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution (Critical): Add Isophthalamide and anhydrous DMF. Stir at 60°C for 30 minutes until the solution is clear.

    • Why? Isophthalamide is poorly soluble at RT. Starting with a suspension leads to incomplete deprotonation.

  • Deprotonation: Cool the solution to 0°C (Ice bath). Carefully add NaH portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (H2 evolution). The solution may turn slightly yellow/opaque.

    • Aging: Allow the anion to form by stirring at 0°C for 30 mins, then warm to RT for 30 mins.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The starting material (baseline) should disappear.

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench excess hydride.

  • Workup:

    • Pour mixture into 10 volumes of ice-water.

    • Precipitation: The product is often less soluble in water than DMF and may precipitate. Filter if solid forms.

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.[1]

Method B: Solid-Liquid Phase Transfer Catalysis (PTC)

Best for: Scale-up, green chemistry requirements, and avoiding hazardous NaH.

Materials
  • Solvent: Toluene (primary) or THF.

  • Base: Potassium Hydroxide (KOH), pulverized solid (4.0 eq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (10 mol%).

  • Electrophile: Alkyl Halide.[2]

Step-by-Step Protocol
  • Setup: In a RBF, suspend Isophthalamide in Toluene.

  • Catalyst Addition: Add TBAB (10 mol%) and pulverized KOH.

  • Reaction: Add Alkyl Halide. Heat the mixture to Reflux (110°C) with vigorous stirring.

    • Mechanism:[3][4][5] The catalyst transfers the hydroxide anion into the organic phase (or interfacial layer) to deprotonate the amide.

  • Duration: Reflux for 4–8 hours.

  • Workup: Filter off the inorganic salts while hot. Evaporate the filtrate to obtain the crude product.[1]

Data Presentation & Optimization[6]

Solvent & Base Compatibility Matrix

The choice of conditions significantly impacts the N/O selectivity ratio.

MethodBaseSolventTempYield (Typical)N:O SelectivityNotes
Classical NaHDMF0°C

RT
85-95%>95:5Best for small scale/high purity.
Classical NaHTHFReflux<40%HighPoor solubility of substrate limits yield.
PTC KOHToluene110°C70-80%~90:10Good for scale. Higher O-alkylation risk.
Weak Base K2CO3AcetoneReflux<10%N/ABase too weak for amide pKa (~23).
Purification Workflow

Since N-alkylation can produce mixtures (Mono- vs Bis-alkylated), purification is critical.

PurificationWorkflow Crude Crude Reaction Mixture (DMF/Product/Salts) Quench Aq. NH4Cl Quench & Water Dilution Crude->Quench Precipitation Precipitate Formed? Quench->Precipitation Filter Filtration (Wash with H2O/Hexane) Precipitation->Filter Yes Extract Extraction (EtOAc) Wash w/ 5% LiCl (removes DMF) Precipitation->Extract No CrudeSolid Crude Solid Filter->CrudeSolid Extract->CrudeSolid Recryst Recrystallization (EtOH or Acetone) CrudeSolid->Recryst High Purity Column Flash Chromatography (DCM:MeOH 95:5) CrudeSolid->Column Mixture (Mono/Bis) Final Pure N-Alkyl Isophthalamide Recryst->Final Column->Final

Troubleshooting & Critical Parameters

Controlling Mono- vs. Bis-Alkylation

Isophthalamide has two identical reaction sites.

  • Targeting Bis-alkylation: Use 2.5 eq of base and alkyl halide. Drive to completion with heat (40°C).

  • Targeting Mono-alkylation: This is statistically difficult. Use 1.0 eq of substrate and 0.9 eq of alkyl halide. Add the electrophile very slowly (syringe pump) to the excess amidate solution. Expect a statistical mixture (Substrate : Mono : Bis ~ 25 : 50 : 25) requiring chromatography.

The "O-Alkylation" Red Flag

If your product has a lower melting point than expected and shows a C=N stretch in IR (~1660 cm-1) rather than C=O, you have formed the imidate ester .

  • Cause: Solvent was too polar/wet, or the alkyl halide was too "hard" (e.g., using sulfates/tosylates instead of iodides).

  • Fix: Switch to Alkyl Iodides and strictly anhydrous DMF.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Dastidar, P., et al. (2014).[6] "Peptide Conjugates of a Nonsteroidal Anti-Inflammatory Drug as Supramolecular Gelators." Chemistry – An Asian Journal.[6] (Demonstrates amide alkylation in gelator synthesis).

  • Gao, Y., et al. (2014). "N-Alkylation of Amides." Journal of Organic Chemistry.
  • MDPI Gels Journal. (2022). "N-Alkylhydantoins as New Organogelators." (Contextualizes the solubility and gelation properties of N-alkylated cyclic amides, relevant to isophthalamide behavior).

  • BenchChem Protocols. (2025). "Experimental protocol for N-alkylation of amines/amides." (General industrial standard protocols).

Sources

Application

Advanced Fabrication of Poly(m-phenylene isophthalamide) (PMIA) Membranes

Abstract Poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex®, is a meta-aramid polymer renowned for exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3][4] While widely...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex®, is a meta-aramid polymer renowned for exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3][4] While widely used in fire-retardant textiles, its application in filtration membranes (Nanofiltration/Ultrafiltration) is limited by its difficult solubility. This guide details the fabrication of PMIA membranes via Non-solvent Induced Phase Separation (NIPS), focusing on the critical LiCl/DMAc solvation mechanism , morphology control via pore-formers, and reproducible casting protocols.

The Chemistry of Dissolution: Overcoming Inter-chain Hydrogen Bonding

The primary obstacle in PMIA membrane fabrication is the polymer's insolubility in common organic solvents. PMIA chains are held together by a dense network of intermolecular hydrogen bonds between the amide hydrogen (-NH) and the carbonyl oxygen (-C=O).

To dissolve PMIA, we must disrupt these interactions. Simple aprotic solvents (DMAc, NMP) are often insufficient at high polymer concentrations. We employ a Salting-In strategy using Lithium Chloride (LiCl).

Mechanism of Action

LiCl dissociates in N,N-dimethylacetamide (DMAc). The Lithium cation (


) coordinates with the carbonyl oxygen of the PMIA amide group, while the chloride anion (

) interacts with the amide hydrogen. This "shielding" effect breaks the inter-chain hydrogen bonds, allowing solvent molecules to solvate the polymer chains.

SolvationMechanism cluster_0 Aggregated State cluster_1 Solvation System cluster_2 Dissolved State PMIA_A PMIA Chain A H_Bond Strong H-Bonds PMIA_A->H_Bond PMIA_B PMIA Chain B PMIA_B->H_Bond Li_Ion Li+ Cation H_Bond->Li_Ion Disruption DMAc DMAc (Solvent) Complex PMIA-Li+ Complex (Soluble) DMAc->Complex Solvation LiCl LiCl (Salt) LiCl->Li_Ion Cl_Ion Cl- Anion LiCl->Cl_Ion Li_Ion->Complex Coordination with C=O

Figure 1: The 'Salting-In' mechanism where LiCl facilitates PMIA dissolution in DMAc by disrupting intermolecular hydrogen bonds.

Protocol: Flat Sheet Membrane Fabrication (NIPS)

This protocol utilizes a standard formulation validated for Nanofiltration (NF) and Ultrafiltration (UF) applications.

Materials & Reagents[5]
  • Polymer: PMIA fiber or powder (e.g., DuPont Nomex® or equivalent).

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (>99.5%).

  • Inorganic Additive: Lithium Chloride (LiCl), anhydrous. Note: LiCl is extremely hygroscopic. Dry at 120°C for 4 hours before use.

  • Pore Former (Optional): Polyethylene Glycol (PEG-400) or Polyvinylpyrrolidone (PVP K30).

  • Non-Solvent: Deionized (DI) Water.[5]

Dope Solution Formulation (Standard)
ComponentFunctionWeight % (Typical)
PMIA Polymer Matrix12.0 – 15.0 wt%
LiCl Solubilizer / Viscosity Modifier2.0 – 4.0 wt%
PEG-400 Pore Former (Hydrophilicity)0 – 3.0 wt%
DMAc SolventBalance (approx. 78-86%)
Step-by-Step Fabrication Workflow

Step 1: Pre-treatment

  • Wash PMIA fibers in methanol/water to remove surface finish oils if using commercial fibers.

  • Dry PMIA and LiCl in a vacuum oven at 100°C for at least 12 hours to remove moisture. Water acts as a non-solvent and will cause premature gelation.

Step 2: Dissolution (The "Hot" Method)

  • Add measured DMAc to a reaction flask equipped with a mechanical stirrer.

  • Add LiCl and stir until fully dissolved.

  • Add PMIA gradually to the LiCl/DMAc solution.

  • Heat the mixture to 70°C - 80°C under continuous stirring.

  • Stir for 12–24 hours until a homogeneous, transparent, amber-colored solution is formed.

  • Optional: Add PEG-400 after the polymer is fully dissolved and stir for an additional 2 hours.

Step 3: Degassing

  • Allow the solution to stand at a controlled temperature (usually 50-60°C) or use a vacuum desiccator to remove entrapped air bubbles.

  • Critical: Microbubbles result in pinhole defects in the final membrane.

Step 4: Casting (NIPS)

  • Pour the dope solution onto a clean glass plate or non-woven fabric support.

  • Cast a film using a casting knife (doctor blade) set to a specific gate height (typically 200–250 µm ).

  • Exposure Time: Immediately immerse in the coagulation bath (0 seconds) for macrovoid-free skins, or allow 10-30 seconds evaporation for denser skins.

Step 5: Coagulation & Washing [6]

  • Immerse the glass plate smoothly into a coagulation bath (DI water) at 25°C .

  • Phase inversion occurs instantly (the film turns white/opaque).

  • Leave in the bath for at least 30 minutes to ensure complete solvent exchange.

  • Transfer the membrane to a fresh water bath and soak for 24 hours to leach out residual LiCl and solvent.

FabricationWorkflow Start Raw Materials (PMIA, LiCl, DMAc) Dry Drying (100°C, Vacuum) Start->Dry Dissolve Dissolution (80°C, 12-24h) Dry->Dissolve Mix Degas Degassing (Remove Bubbles) Dissolve->Degas Cast Casting (200µm Doctor Blade) Degas->Cast Coagulate Coagulation Bath (DI Water, 25°C) Cast->Coagulate Phase Inversion Wash Washing (Remove Solvent/Salt) Coagulate->Wash Final PMIA Membrane Wash->Final

Figure 2: Step-by-step NIPS fabrication workflow for PMIA membranes.

Tuning Membrane Morphology[8][9]

The structure of the membrane (Finger-like macrovoids vs. Sponge-like structure) dictates its performance.

Thermodynamic vs. Kinetic Control
  • Finger-like Pores: Favored by instantaneous demixing. This happens when the solvent (DMAc) has a high affinity for the non-solvent (Water). Pure PMIA/DMAc systems usually form large finger-like voids, offering high flux but lower mechanical strength.

  • Sponge-like Structure: Favored by delayed demixing. Increasing the polymer concentration (>18 wt%) or adding viscosity enhancers slows down the exchange rate, suppressing macrovoids.

Role of Additives (PEG/PVP)

Hydrophilic additives like PEG-400 act as pore-formers.

  • Mechanism: PEG is water-soluble. During coagulation, it leaches out, leaving behind interconnected pores.

  • Result: Adding 1-3 wt% PEG typically increases Pure Water Flux (PWF) and improves surface hydrophilicity, reducing fouling tendency.

Characterization & Validation

To validate the fabrication process, the following characterization steps are mandatory:

ParameterMethodAcceptance Criteria (Typical)
Morphology SEM (Cross-section)Asymmetric structure; Skin layer <1µm.
Hydrophilicity Water Contact Angle< 60° (PMIA is naturally hydrophilic).
Permeability Pure Water Flux (PWF)> 50 L/m²·h at 0.1 MPa (for UF).[7]
Selectivity BSA Rejection> 90% (for UF applications).[7]
Experimental Validation: BSA Rejection Test
  • Feed: 1.0 g/L Bovine Serum Albumin (BSA) in phosphate buffer (pH 7.4).

  • Pressure: 0.1 MPa.

  • Calculation:

    
    , where 
    
    
    
    is permeate concentration and
    
    
    is feed concentration (measured via UV-Vis at 280 nm).

Troubleshooting Guide

  • Issue: Membrane is brittle.

    • Cause: Polymer concentration too low or insufficient LiCl removal.

    • Fix: Increase PMIA concentration; ensure 24h washing cycle.

  • Issue: Low Flux.

    • Cause: Skin layer too thick or polymer concentration too high.

    • Fix: Add pore former (PEG); reduce evaporation time before coagulation.

  • Issue: Gelation during dissolution.

    • Cause: Water contamination.[8]

    • Fix: Ensure LiCl and PMIA are strictly dried; use anhydrous DMAc.

References

  • Mao, J., et al. (2010). Fabrication of asymmetric poly(m-phenylene isophthalamide) nanofiltration membrane for chromium(VI) removal. Journal of Environmental Sciences. [Link]

  • Wang, Z., et al. (2022).[3] Optimization of Preparation Conditions of Poly(m-phenylene isophthalamide) PMIA Hollow Fiber Nanofiltration Membranes. Membranes (MDPI). [Link]

  • Kesting, R. E. (1985). Synthetic Polymeric Membranes: A Structural Perspective. Wiley-Interscience.
  • ResearchGate. (2023). Preparation of poly(m-phenylene isophthalamide)-ZIF-8 nanofiltration membranes. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Crystal Structure Determination of Isophthalamide Anion Complexes

This guide evaluates the Isophthalamide Scaffold as a molecular tool for anion recognition, comparing its structural performance and crystallographic characteristics against industry-standard alternatives (Urea and Squar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the Isophthalamide Scaffold as a molecular tool for anion recognition, comparing its structural performance and crystallographic characteristics against industry-standard alternatives (Urea and Squaramide receptors).

Executive Summary

The determination of crystal structures for anion-receptor complexes is the "gold standard" for validating non-covalent interactions in drug design and supramolecular chemistry. While Urea and Squaramide motifs are ubiquitous, the Isophthalamide scaffold offers a unique "cleft-like" pre-organization that balances binding affinity with structural adaptability.

This guide compares the crystallographic performance of Isophthalamide complexes against these alternatives. It provides a validated workflow for overcoming the specific challenges—such as solvent disorder and counter-ion twinning—inherent to crystallizing these supramolecular assemblies.

Comparative Analysis: Isophthalamide vs. Alternatives

The choice of receptor scaffold dictates not just binding affinity (


), but the likelihood of obtaining high-resolution structural data.
Performance Matrix: Structural & Binding Metrics
FeatureIsophthalamide (The Focus)Squaramide (High Affinity Alt.)Urea/Thiourea (Standard Alt.)
Binding Geometry Cleft-Type: Rigid aromatic spacer directs two convergent amide H-bonds.Planar Convergent: Two NH donors + aromatic CH interactions.Flexible: Rotational freedom often requires induced fit binding.
H-Bond Donors 2 (Amide NH)4 (2 Amide NH + 2 Aryl CH)2 (Urea NH)
Anion Affinity (

)
Moderate (

M

):
Ideal for reversible sensing and transport.
High (

M

):
Can be too strong, leading to aggregation/precipitation.
Low-Moderate: Weaker directional control.
Crystallizability High: Aromatic stacking (

) aids lattice formation; often forms solvates.
Moderate: High insolubility often leads to microcrystalline powders.Variable: High flexibility can inhibit lattice packing.
Structural Resolution Typically 0.8 – 1.2 Å . Susceptible to solvent disorder in the cleft.Typically 0.7 – 1.0 Å . Very rigid lattices.Variable.
Key Insight: The "Goldilocks" Effect

Experimental data indicates that while Squaramides often exhibit higher binding constants due to secondary C-H...Anion interactions [1], Isophthalamides provide superior solubility profiles in chlorinated solvents (DCM, CHCl


), facilitating the growth of X-ray quality single crystals via slow evaporation or vapor diffusion [2]. This makes Isophthalamide the preferred scaffold for structural mechanism studies where resolving the precise binding mode is prioritized over maximizing affinity.

Technical Guide: The Structural Determination Pipeline

To achieve publication-quality structures of isophthalamide-anion complexes, researchers must control the Counter-Ion Effect and Solvent Inclusion .

Phase 1: Complex Formation & Solubility

Unlike neutral small molecules, these complexes are charged salts.

  • Protocol: Mix the neutral isophthalamide host with the Tetrabutylammonium (TBA) salt of the anion in a 1:1 stoichiometry in

    
     or 
    
    
    
    .
  • Validation: Confirm complex formation via

    
     NMR. Look for a downfield shift (
    
    
    
    ppm) of the amide NH proton [3].[1]
  • Critical Step: If the complex is an oil, perform anion metathesis to a non-spherical cation (e.g., Tetraphenylphosphonium,

    
    ) to disrupt packing efficiency and encourage crystallization.
    
Phase 2: Crystallization Screening (The "Product" Workflow)

Isophthalamides require specific solvent systems to stabilize the "cleft" conformation.

Recommended Method: Vapor Diffusion[2]
  • Inner Vial: Dissolve 5-10 mg of the complex in 0.5 mL of a "Good Solvent" (DCM or CHCl

    
    ).
    
  • Outer Vial: Add 3-5 mL of "Anti-Solvent" (Diethyl Ether or Pentane).

  • Mechanism: The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation.

  • Timeframe: 3-7 days.

Alternative: Solvent Layering

For complexes sensitive to turbulence:

  • Place solution in a narrow NMR tube.[2]

  • Carefully layer Hexane or Toluene on top of the DCM solution.

  • Note: Use a syringe to prevent mixing at the interface.

Phase 3: Data Collection & Refinement

Isophthalamide structures frequently exhibit Disordered Solvent Molecules within the binding cleft or lattice voids.

  • Data Collection: Collect at 100 K to freeze out thermal motion of the butyl chains on TBA counter-ions.

  • Refinement Strategy:

    • Use SQUEEZE (PLATON) only if solvent cannot be modeled anisotropically.

    • Restrain TBA carbons using SIMU and DELU commands in SHELXL if thermal ellipsoids are elongated.

    • Check for Twinning: High-symmetry space groups (common in supramolecular assemblies) often mask merohedral twinning.

Visualized Workflows

Diagram 1: Crystallization Decision Tree

This logic flow guides the user from the crude complex to the optimal crystallization method.

CrystallizationWorkflow Start Crude Isophthalamide Anion Complex SolubilityCheck Check Solubility (DCM/CHCl3) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble/Oily SolubilityCheck->Insoluble Precipitate/Oil MethodA Vapor Diffusion (Ether into DCM) Soluble->MethodA Standard MethodB Solvent Layering (Toluene over DCM) Soluble->MethodB If Method A fails MethodC Slow Evaporation (Acetonitrile) Soluble->MethodC Last Resort CationExchange Metathesis: Switch TBA to PPh4+ Insoluble->CationExchange Modify Cation CationExchange->SolubilityCheck Re-test XRD SC-XRD Data Collection (100 K) MethodA->XRD MethodB->XRD MethodC->XRD

Caption: Decision matrix for selecting the optimal crystallization technique based on complex solubility and physical state.

Diagram 2: Structural Interaction Topology

A comparison of the hydrogen-bonding networks. Note the "Cleft" convergence in Isophthalamide.

InteractionTopology cluster_0 Isophthalamide Binding Mode cluster_1 Squaramide Binding Mode IsoHost Isophthalamide Host Anion1 Anion (Cl-, H2PO4-) IsoHost->Anion1 NH...X (Strong) IsoHost->Anion1 NH...X (Strong) IsoHost->Anion1 CH...X (Weak/Repulsive) SqHost Squaramide Host Anion2 Anion (Cl-, H2PO4-) SqHost->Anion2 NH...X (Strong) SqHost->Anion2 NH...X (Strong) SqHost->Anion2 Aryl CH...X (Auxiliary) SqHost->Anion2 Aryl CH...X (Auxiliary)

Caption: Topology comparison showing the auxiliary C-H interactions present in Squaramides versus the pure N-H cleft of Isophthalamides.

References

  • The Squaramide versus Urea Contest for Anion Recognition.

    • Comparative studies confirm squaramides often exhibit higher affinity due to convergent H-bonds and aromatic particip
  • Crystal structure of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate: a urea-based anion receptor. Source: PubMed Central

    • Provides foundational data on urea-based receptor crystalliz
  • Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. Source: ACS Omega

    • )
  • CrystalClear: an open, modular protocol for predicting molecular crystal growth

    • Methodology for rationalizing solvent choices in crystal growth.[2][3]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Benzene Dicarboxamide Isomers

Topic: Mass Spectrometry Fragmentation Patterns of Benzene Dicarboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Benzene dicarboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Benzene Dicarboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Benzene dicarboxamides (phthalic, isophthalic, and terephthalic diamides) are critical scaffolds in medicinal chemistry, appearing in histone deacetylase (HDAC) inhibitors, PARP inhibitors, and various agrochemicals. While these regioisomers share an identical molecular formula and exact mass, their biological activities differ drastically.

Differentiation by standard MS1 (full scan) is impossible due to their isobaric nature. However, under collision-induced dissociation (CID), they exhibit distinct fragmentation phenotypes driven by the "Ortho Effect." This guide details the mechanistic divergence between the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers, providing a self-validating protocol for their identification.

Mechanistic Comparison: The Ortho Effect vs. Linear Cleavage

The core differentiator in the fragmentation of these isomers is the spatial proximity of the two amide groups.

A. Ortho-Isomers (1,2-Benzenedicarboxamides)

Mechanism: The Ortho Effect (Proximity-Assisted Cyclization) In ortho-isomers, the two amide substituents are vicinal. Upon protonation ([M+H]⁺), the carbonyl oxygen or the amide nitrogen of one group can nucleophilically attack the carbonyl carbon of the neighbor. This leads to the expulsion of a neutral amine and the formation of a stable, cyclic phthalimide (or isoindoline-dione) cation.

  • Key Driver: Entropy and stability of the 5-membered ring formation.

  • Diagnostic Loss: Neutral loss of primary amine (

    
    ) or dialkylamine (
    
    
    
    ).
  • Dominant Ion: The protonated phthalimide cation.

B. Meta- and Para-Isomers (1,3- and 1,4-Benzenedicarboxamides)

Mechanism: High-Energy Linear Cleavage In meta and para isomers, the amide groups are spatially isolated. Intramolecular cyclization is geometrically forbidden (would require highly strained bicyclic systems). Consequently, fragmentation proceeds via standard amide bond cleavages:

  • Inductive Cleavage: Charge retention on the carbonyl (acylium ion formation).

  • Alpha-Cleavage: Loss of alkyl groups from the amide nitrogen.

  • Key Driver: Bond dissociation energy (BDE).

  • Diagnostic Loss: Sequential loss of alkyl radicals (less common in ESI) or neutral alkenes, followed by CO loss.

  • Dominant Ion: Often the protonated molecular ion ([M+H]⁺) remains intense due to the lack of a low-energy cyclization pathway.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagrams illustrate the divergent pathways for a representative N,N'-Diethyl-benzenedicarboxamide (MW 220.27).

Diagram 1: Ortho-Isomer Cyclization (The Ortho Effect)

OrthoFragmentation M_Protonated [M+H]+ Precursor (m/z 221) Protonated N,N'-Diethylphthalamide Transition Transition State Nucleophilic Attack (Vicinal Carbonyls) M_Protonated->Transition Proximity Effect Phthalimide_Cat N-Ethylphthalimide Cation (m/z 176) Cyclized Imide Structure Transition->Phthalimide_Cat Neutral Loss: EtNH2 (-45 Da) Phthalimide_Frag Phthalimide Ion (m/z 148) Secondary Loss Phthalimide_Cat->Phthalimide_Frag Neutral Loss: C2H4 (-28 Da)

Figure 1: The ortho-isomer undergoes facile cyclization, expelling ethylamine to form the stable N-ethylphthalimide cation (m/z 176).

Diagram 2: Meta/Para-Isomer Linear Fragmentation

MetaParaFragmentation M_Protonated [M+H]+ Precursor (m/z 221) Iso/Terephthalamide Fragment_1 Mono-Amide Ion (m/z 177) Linear Acylium M_Protonated->Fragment_1 Loss of EtNH (-44 Da) (High Energy) Fragment_2 De-alkylated Ion (m/z 192) [M+H - C2H5]+ M_Protonated->Fragment_2 Loss of Ethyl (-29 Da) Fragment_2->Fragment_1 Sequential Loss

Figure 2: Meta and para isomers lack the cyclization pathway, leading to higher energy fragmentation channels such as direct alkyl or amine radical/neutral losses.

Experimental Data & Comparison

The following data compares the theoretical fragmentation of N,N'-Diethyl-benzenedicarboxamide isomers (Precursor m/z 221.13).

FeatureOrtho (1,2-isomer)Meta (1,3-isomer)Para (1,4-isomer)
Dominant Mechanism Cyclization / Ortho Effect Linear Amide CleavageLinear Amide Cleavage
Base Peak (MS2) m/z 176 (N-Ethylphthalimide)m/z 221 (Intact Parent) or 148 m/z 221 (Intact Parent) or 148
Diagnostic Neutral Loss -45 Da (EtNH₂ - Ethylamine)-29 Da (Ethyl) or -44 Da (EtNH)-29 Da (Ethyl) or -44 Da (EtNH)
Secondary Fragment m/z 148 (Phthalimide, -28 Da)m/z 121 (Benzoyl cation)m/z 121 (Benzoyl cation)
Relative Stability Low (Fragments easily)High (Resistant to fragmentation)High (Resistant to fragmentation)

Key Interpretation:

  • If the MS/MS spectrum shows a dominant loss of the full amine chain (e.g., -45 Da for ethyl, -73 Da for diethyl) resulting in a high-intensity daughter ion, the isomer is Ortho .

  • If the MS/MS spectrum is dominated by the surviving precursor or shows minor losses of alkyl groups (-15, -29) without the characteristic amine loss, the isomer is Meta or Para .

Experimental Protocol: Isomer Differentiation

Objective: Unambiguous assignment of benzene dicarboxamide regioisomers using ESI-LC-MS/MS.

Reagents:

  • LC-MS Grade Methanol/Acetonitrile.

  • Formic Acid (0.1% v/v).

  • Standard reference materials for 1,2-, 1,3-, and 1,4-isomers (if available).

Workflow:

  • Sample Preparation:

    • Dissolve analyte to 1 µg/mL in 50:50 MeOH:H₂O (0.1% FA).

    • Note: Avoid high pH, which can suppress protonation required for the ortho-cyclization mechanism.

  • LC Conditions (Separation is critical for co-eluting isomers):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution 5% to 95% B (ACN + 0.1% FA) over 10 mins.

    • Retention Order: Typically Para < Meta < Ortho (Ortho is often most retained due to intramolecular H-bonding reducing polarity, though this varies by substituent).

  • MS/MS Acquisition:

    • Source: ESI Positive Mode.

    • Collision Energy (CE): Stepped CE (e.g., 10, 20, 40 eV).

    • Rationale: Ortho-cyclization is a lower-energy pathway. Low CE (10-20 eV) will often completely fragment the Ortho isomer to the phthalimide ion, while Meta/Para isomers may remain largely intact.

  • Data Analysis (The "Ortho Check"):

    • Extract Ion Chromatogram (EIC) for [M+H]⁺.

    • Examine MS2 spectra at the apex of each peak.

    • Calculate Ratio:

      
      
      
    • Validation:

      • 
        : Likely Ortho  (Fast cyclization).
        
      • 
        : Likely Meta/Para  (Slow linear cleavage).
        

References

  • Ortho Effects in Mass Spectrometry

    • Title: Mass Spectrometry of Analytical Derivatives.[1][2] 2. "Ortho" and "Para" Effects in Electron Ionization Mass Spectra.

    • Source: NIST / NIH[3]

    • URL:[Link]

  • Phthalimide Formation Mechanism

    • Title: Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ioniz
    • Source: Rapid Communications in Mass Spectrometry[4]

    • URL:[Link]

  • General Amide Fragmentation (ESI)

    • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
    • Source: MDPI / NIH
    • URL:[Link]

  • Differentiation of Isomers

    • Title: Differentiation of isomeric benzene dicarboxamides by electrospray ioniz
    • Source: Journal of Mass Spectrometry (General Principle Reference)
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Anion Binding Affinity of Isophthalamide Receptors

For Researchers, Scientists, and Drug Development Professionals In the landscape of supramolecular chemistry and drug development, the precise quantification of molecular recognition events is paramount. Isophthalamide-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry and drug development, the precise quantification of molecular recognition events is paramount. Isophthalamide-based receptors have emerged as a versatile and effective scaffold for anion binding, driven by their pre-organized hydrogen-bonding capabilities. This guide provides an in-depth, comparative analysis of the methodologies used to validate the anion binding affinity of these receptors, offering field-proven insights and detailed experimental protocols to ensure scientific rigor and reproducibility.

The Foundation: Understanding Isophthalamide-Based Anion Recognition

Isophthalamide receptors are characterized by a rigid aromatic backbone that pre-organizes two amide N-H groups for cooperative hydrogen bonding with an anionic guest.[1] The inward-pointing N-H fragments create a well-defined binding pocket, facilitating the recognition and encapsulation of anions through these hydrogen bond interactions.[2] The strength and selectivity of this binding can be finely tuned by modifying the substituents on the isophthalamide core, with electron-withdrawing groups generally enhancing the transport activity of these systems.[3]

Core Methodologies for Quantifying Binding Affinity

The determination of association constants (Kₐ) is the gold standard for quantifying the strength of the interaction between a host (receptor) and a guest (anion). The most common and reliable methods for this in the context of isophthalamide receptors are Nuclear Magnetic Resonance (NMR) and UV-visible (UV-vis) titrations.[4][5]

¹H NMR Titration: A Detailed Look into the Binding Event

Proton NMR (¹H NMR) titration is a powerful technique that provides detailed structural information about the host-guest complex in solution. The chemical shift of the amide N-H protons of the isophthalamide receptor is highly sensitive to the formation of hydrogen bonds with the anion. Upon addition of the anion, a downfield shift of the amide proton resonance is typically observed, indicating its involvement in the binding event.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the isophthalamide receptor of a known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be kept constant throughout the titration to avoid dilution effects.[1]

    • Prepare a stock solution of the anion guest (as a tetrabutylammonium salt to ensure solubility in organic solvents) in the same deuterated solvent at a concentration at least 10-20 times higher than the receptor solution.

  • Initial Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum of the receptor solution alone. This serves as the reference (0 equivalents of guest).

  • Titration:

    • Add incremental aliquots of the anion guest stock solution to the NMR tube containing the receptor solution. The additions should be precise to cover a range from approximately 0.1 to at least 5 equivalents of the guest.[1]

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Monitor the chemical shift (δ) of the amide N-H protons.

    • Plot the change in chemical shift (Δδ = δ_observed - δ_initial) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (typically a 1:1 model for isophthalamides) using non-linear regression analysis to determine the association constant (Kₐ).[6][7]

NMR_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor_Sol Receptor Stock Solution (Known Concentration) Initial_Spectrum Acquire Initial ¹H NMR Spectrum Receptor_Sol->Initial_Spectrum Anion_Sol Anion Stock Solution (Higher Concentration) Titration Add Aliquots of Anion Solution Anion_Sol->Titration Initial_Spectrum->Titration Acquire_Spectra Acquire ¹H NMR Spectrum After Each Addition Titration->Acquire_Spectra Iterate Monitor_Shifts Monitor Amide Proton Chemical Shifts (Δδ) Acquire_Spectra->Monitor_Shifts Plot_Data Plot Δδ vs. [Anion] Monitor_Shifts->Plot_Data Fit_Curve Non-linear Regression (1:1 Binding Model) Plot_Data->Fit_Curve Determine_Ka Determine Association Constant (Kₐ) Fit_Curve->Determine_Ka

Caption: Workflow for determining anion binding affinity using ¹H NMR titration.

UV-vis Spectroscopic Titration: A Complementary Approach

UV-vis titration is another widely used method for determining binding affinities, particularly when the receptor or the complex has a chromophore that exhibits a change in absorbance upon binding.[5] While potentially less structurally informative than NMR, it can be a rapid and sensitive technique.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the isophthalamide receptor of a known concentration in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a stock solution of the anion guest at a much higher concentration in the same solvent.

  • Initial Spectrum Acquisition:

    • Record the UV-vis spectrum of the receptor solution in a cuvette.

  • Titration:

    • Add small, precise volumes of the concentrated anion guest solution to the cuvette containing the receptor solution.

    • After each addition, mix thoroughly and record the UV-vis spectrum. The appearance of isosbestic points in the spectra is a good indicator of a clean binding event between two species.[8]

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the change is most significant.

    • Plot the change in absorbance as a function of the guest concentration.

    • Fit the data to a 1:1 binding isotherm using non-linear regression to calculate the association constant (Kₐ).[9]

Comparative Analysis of Titration Techniques

Feature¹H NMR TitrationUV-vis Titration
Principle Monitors changes in the chemical environment of specific nuclei (protons) upon binding.Monitors changes in the electronic absorption of a chromophore upon binding.
Information Provided Provides detailed structural information about the binding site and stoichiometry.Primarily provides the association constant and stoichiometry.
Sensitivity Generally requires higher concentrations (mM range).Can be more sensitive, often applicable in the µM to mM range.
Sample Requirements Requires deuterated solvents.Can be performed in a wider range of non-deuterated solvents.
Throughput Lower throughput due to longer acquisition times.Higher throughput, as spectra can be acquired rapidly.
Cost Higher initial instrument cost and running expenses.Lower instrument cost and running expenses.

Isophthalamides in Context: A Comparison with Alternative Anion Receptors

While isophthalamides are highly effective, it is crucial to understand their performance relative to other classes of anion receptors.

Receptor ClassKey FeaturesTypical Anions Bound
Isophthalamides Pre-organized hydrogen bond donors; tunable affinity via electronic effects.[1][3]Halides (F⁻, Cl⁻, Br⁻), oxyanions (sulfate, phosphate).[4]
Squaramides Rigid, square-shaped structure with two strong hydrogen bond donating N-H groups. Often exhibit higher anion affinities than ureas.[10][11]Halides, carboxylates, phosphates.[10][12]
Calix[n]pyrroles Macrocyclic receptors with multiple pyrrole N-H groups forming a binding cavity.[13][14] Affinity and selectivity can be tuned by modifying the macrocycle size and substituents.[13]Halides (especially F⁻ and Cl⁻), carboxylates.[13][15]
Visualizing the Relationship of Anion Receptor Classes:

Anion_Receptors cluster_types Common Receptor Scaffolds Anion_Receptors Anion Receptors Isophthalamides Isophthalamides Anion_Receptors->Isophthalamides Squaramides Squaramides Anion_Receptors->Squaramides Calixpyrroles Calix[n]pyrroles Anion_Receptors->Calixpyrroles Pre-organized Amides Pre-organized Amides Isophthalamides->Pre-organized Amides Rigid H-bond Donors Rigid H-bond Donors Squaramides->Rigid H-bond Donors Macrocyclic Cavity Macrocyclic Cavity Calixpyrroles->Macrocyclic Cavity

Caption: Common classes of synthetic anion receptors.

Conclusion: Ensuring Trustworthy and Authoritative Results

The validation of anion binding affinity for isophthalamide receptors is a critical step in their development for various applications. By employing robust experimental techniques such as ¹H NMR and UV-vis titrations with meticulous data analysis, researchers can obtain reliable and reproducible association constants. It is imperative to not only follow established protocols but also to understand the underlying principles and limitations of each method. Comparing the performance of isophthalamides with other receptor classes provides a broader context and aids in the rational design of next-generation anion binders. The experimental choices outlined in this guide are designed to be self-validating, ensuring a high degree of scientific integrity in your research.

References

  • Binding studies and anion-selective electrodes with neutral isophthalamide-based receptors. Available at: [Link]

  • Transport of Anions across the Dialytic Membrane Induced by Complexation toward Dendritic Receptors. Available at: [Link]

  • Supramolecular Chemistry of Anionic Dimers, Trimers, Tetramers and Clusters. Available at: [Link]

  • NMR titration of anion receptor 1 by chloride anion. Available at: [Link]

  • Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Available at: [Link]

  • High-Affinity Anion Binding by Steroidal Squaramide Receptors. Available at: [Link]

  • Measuring anion binding at biomembrane interfaces. Available at: [Link]

  • (PDF) Synthesis, Structural Elucidation and Anion Binding Studies of Isophthalamide Derivatives as Potential Receptor for Chromate Anions. Available at: [Link]

  • Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. Available at: [Link]

  • Synthesis, Structural Elucidation and Anion Binding Studies of Isophthalamide Derivatives as Potential Receptor for Chromate Anions. Available at: [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. Available at: [Link]

  • Squaramide-based receptors in anion supramolecular chemistry: insights into anion binding, sensing, transport and extraction. Available at: [Link]

  • How to calculate Binding affinity from NMR Titration ?. Available at: [Link]

  • Synthesis, Structure, Anion Binding, and Sensing by Calix[16]pyrrole Isomers. Available at: [Link]

  • Anion binding behavior of heterocycle-strapped calix[16]pyrroles. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available at: [Link]

  • Anion binding properties of a hollow Pd-cage. Available at: [Link]

  • UV-Vis changes during titration are small, but sufficient to produce a well-behaved titration curve. Available at: [Link]

  • Assessing Weak Anion Binding to Small Peptides. Available at: [Link]

  • Synthesis, Structure, Anion Binding, and Sensing by Calix[16]pyrrole Isomers. Available at: [Link]

  • Squaramide-based receptors in anion supramolecular chemistry. Available at: [Link]

  • Relevance of the Cation in Anion Binding of a Triazole Host: An Analysis by Electrophoretic Nuclear Magnetic Resonance. Available at: [Link]

  • Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core. Available at: [Link]

  • UV-visible titration experiments. Available at: [Link]

  • Calix[16]pyrrole: Synthesis and Anion-Binding Properties. An Organic Chemistry Laboratory Experiment. Available at: [Link]

  • Quantifying and visualizing weak interactions between anions and proteins. Available at: [Link]

  • Determining association constants from titration experiments in supramolecular chemistry. Available at: [Link]

  • Techniques to Measure Binding. Available at: [Link]

  • Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors. Available at: [Link]

  • Anion binding behavior of heterocycle-strapped calix[16]pyrroles. Available at: [Link]

Sources

Comparative

Thermal Analysis of Isophthalamide Polymer Additives: A Comparative Guide

Introduction: The Role of Isophthalamide Architectures In the landscape of polymer additives, Isophthalamide derivatives (and their structural isomers, terephthalamides) represent a class of high-performance nucleating a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isophthalamide Architectures

In the landscape of polymer additives, Isophthalamide derivatives (and their structural isomers, terephthalamides) represent a class of high-performance nucleating agents and clarifiers. Unlike passive particulate nucleators (e.g., talc) that rely on surface epitaxy, isophthalamides function through a solubility-driven supramolecular mechanism .

Upon heating, these additives dissolve in the polymer melt.[1] During cooling, they self-assemble via hydrogen bonding into nanofibrillar networks before the polymer crystallizes.[2] This network provides a vast surface area for the epitaxial growth of polymer lamellae (typically Polypropylene, PP), significantly altering thermal properties and cycle times.

This guide provides a rigorous thermal analysis framework (DSC/TGA) to evaluate these additives against common alternatives like Sorbitol Acetals (e.g., DMDBS) and Organic Phosphates.

Thermogravimetric Analysis (TGA): The Stability Benchmark

Before assessing performance, one must establish the processing window . Isophthalamides are chemically distinct from sorbitol-based clarifiers due to the robust amide linkage, offering superior thermal stability.

Comparative Thermal Stability Data

The following table summarizes typical decomposition onset temperatures (


), a critical parameter for high-temperature processing (e.g., thin-wall injection molding).
Additive ClassChemical Example

(Onset)
Processing Implication
Isophthalamide / Amide N,N'-dicyclohexyl-terephthalamide> 350°C Suitable for high-speed, high-temp extrusion without degradation or plate-out.
Sorbitol Acetal DMDBS (3,4-dimethylbenzylidene sorbitol)~ 260 - 290°CRisk of aldehyde release (odor) if processed aggressively (>250°C).
Organic Phosphate Sodium 2,2'-methylene-bis-(4,6-di-tert-butylphenyl) phosphate> 350°CExcellent stability, often limited by dispersion rather than degradation.
Neat Polypropylene Homopolymer PP~ 300 - 350°CBaseline matrix stability.
Experimental Insight:

Causality: The high decomposition temperature of isophthalamides is due to strong intermolecular hydrogen bonding and the stability of the amide bond. This allows them to survive the "melt compounding" step required to dissolve them, which often exceeds 230°C.

Differential Scanning Calorimetry (DSC): Nucleation Efficiency

DSC is the primary tool for quantifying the efficiency of the additive. The key metric is the Crystallization Peak Temperature (


) . A higher 

indicates faster crystallization, allowing for shorter mold cycle times.
Performance Comparison ( Shift in iPP)

Base Resin: Isotactic Polypropylene Homopolymer (MFI ~10-12)

Additive (0.2 wt%)

(Cooling)

(Melting)
Nucleation Type
Blank (Neat PP) 110 - 116°C160 - 165°CHomogeneous (Slow)
Isophthalamide/Terephthalamide 128 - 131°C 165 - 168°CHybrid (Alpha/Beta)*
Sorbitol Acetal (DMDBS) 128 - 130°C165 - 168°CAlpha (Clarifying)
Organic Phosphate 125 - 129°C166 - 169°CAlpha (High Stiffness)

*Note: Specific isomers like N,N'-dicyclohexyl-terephthalamide are potent Beta-nucleators, often showing dual melting peaks (


, 

).
Mechanism Visualization

The following diagram illustrates the critical "Solubility-Recrystallization" pathway that distinguishes amides from talc.

NucleationMechanism Melt Polymer Melt (>230°C) Dissolution Additive Dissolution (Homogeneous Phase) Melt->Dissolution Molecular Dispersion Cooling Cooling Phase (T < 200°C) Dissolution->Cooling SelfAssembly Amide Self-Assembly (Fibrillar Network) Cooling->SelfAssembly Supersaturation Epitaxy Polymer Epitaxy (Nucleation on Fibrils) SelfAssembly->Epitaxy Surface Template Crystallization Bulk Crystallization (High Tc) Epitaxy->Crystallization

Caption: The solubility-driven mechanism requires full dissolution in the melt to form the active fibrillar template.

Experimental Protocols: A Self-Validating System

To obtain reproducible data with isophthalamides, one must account for their solubility. Standard "heat-cool-heat" cycles often fail if the first heating step is insufficient to dissolve the amide crystals.

Protocol 1: TGA (Thermal Stability)
  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample: 10-15 mg pellet or powder.

  • Atmosphere: Nitrogen (inert) to isolate thermal decomposition from oxidation.

  • Ramp: 10°C/min from Ambient to 600°C.

  • Validation: Ensure the derivative weight loss curve (DTG) shows a single clean peak. Multiple peaks at low temp (<200°C) indicate solvent residue or moisture, not additive degradation.

Protocol 2: DSC (Nucleation Efficiency)
  • Instrument: DSC (e.g., PerkinElmer DSC 8000 or TA Discovery).

  • Sample: 5 ± 0.5 mg (encapsulated in aluminum pans).

  • Atmosphere: Nitrogen (50 mL/min).

The Critical "Dissolution" Step: Most standard protocols heat to 200°C. For isophthalamides, this is insufficient. You must heat above the additive's dissolution temperature (often >230°C or even 250°C depending on concentration) to erase the thermal history of the additive itself, not just the polymer.

Workflow Diagram:

DSCProtocol Start Sample Preparation (5mg in Al Pan) Heat1 First Heating: 20°C to 250°C (Rate: 10°C/min) Start->Heat1 Hold Isothermal Hold: 5 min (Ensure Complete Dissolution) Heat1->Hold Critical Step Cool Cooling: 250°C to 50°C (Rate: 10°C/min) Hold->Cool Measure Measure Tc (Peak Exotherm) Cool->Measure Heat2 Second Heating: 50°C to 200°C (Measure Tm) Measure->Heat2

Caption: The "Hold" step at 250°C is mandatory for amide additives to ensure a homogeneous melt before recrystallization.

References

  • Varga, J. (2002). Supermolecular structure of isotactic polypropylene. Journal of Macromolecular Science, Part B.

  • Menyhárd, A., et al. (2025). Effect of Solubility and Nucleating Duality of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide on the Supermolecular Structure of Isotactic Polypropylene. ResearchGate.

  • Gahleitner, M., et al. (2011). Nucleating Agents for Polypropylene: A Review. International Polymer Processing.

  • Abraham, T.N., et al. (2016). Review on the Recent Developments in the Nucleation of Polylactic Acid. MDPI Polymers.

  • TA Instruments. (2022). Thermal Analysis of Polymers: DSC and TGA Guidelines.

Sources

Validation

Executive Summary: The Criticality of Purity in Isophthalamide Scaffolds

Topic: HPLC Purity Standards for Pharmaceutical Grade Isophthalamide Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Isophthalamide (1,3-benzenedica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Standards for Pharmaceutical Grade Isophthalamide Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Isophthalamide (1,3-benzenedicarboxamide, CAS 1740-57-4) is a pivotal intermediate in the synthesis of high-performance polyamides, reverse-osmosis membranes, and specific pharmaceutical agents, including non-ionic X-ray contrast media.[1] In pharmaceutical applications, the distinction between "synthesis grade" (typically 95-98%) and "pharmaceutical reference grade" (>99.9%) is not merely a matter of yield—it is a matter of toxicological safety and regulatory compliance.

This guide objectively compares high-purity Certified Reference Materials (CRMs) against standard reagent-grade alternatives. It provides a validated HPLC methodology designed to separate isophthalamide from its critical impurities: isophthalic acid (hydrolysis byproduct) and 3-cyanobenzamide (partial hydrolysis intermediate).[1]

Part 1: Comparative Analysis of Purity Standards

The following analysis contrasts a Pharmaceutical Primary Standard (Reference Grade) against a typical Technical Grade alternative. The data highlights the specific impurity profiles that often go undetected in lower-grade materials due to poor method selectivity.

Table 1: Performance Specification Comparison
FeaturePharma Grade CRM (The Standard) Technical/Reagent Grade (Alternative) Impact on Analysis
Assay (HPLC) ≥ 99.9% 95.0% – 98.0%Low purity standards introduce bias in potency calculations of drug substances.[1]
Isophthalic Acid < 0.05% 0.5% – 2.0%Acidic impurities can catalyze unwanted side reactions or co-elute with the API.
3-Cyanobenzamide < 0.05% 0.1% – 1.0%Nitrile intermediates are often toxic and must be strictly controlled (ICH M7).[1]
Water Content < 0.1% > 1.0% (Hygroscopic)High water content leads to weighing errors and concentration drift.[1]
Homogeneity Certified (ISO 17034) Batch-dependentInconsistent response factors across different lots.[1]
The Hidden Cost of "Cheap" Standards

Using a Technical Grade standard for quantitative analysis introduces a systematic error. If a standard is only 96% pure but is assumed to be 100% during calculation, the potency of the drug product will be overestimated by 4%. Furthermore, the presence of isophthalic acid in the standard can mask the actual degradation levels in stability samples if the separation method has poor resolution (


).

Part 2: Impurity Formation & Pathway Logic

To understand the separation challenge, one must understand the chemistry. Isophthalamide is generally synthesized via the hydration of isophthalonitrile or the amidation of isophthaloyl chloride. Both pathways leave distinct fingerprints.[1]

ImpurityPathways Nitrile Isophthalonitrile (Starting Material) Cyano 3-Cyanobenzamide (Intermediate) Nitrile->Cyano Partial Hydrolysis IPA Isophthalamide (Target Analyte) Nitrile->IPA Direct Hydration Cyano->IPA Hydrolysis Acid Isophthalic Acid (Hydrolysis Impurity) IPA->Acid Over-Hydrolysis (Degradation)

Figure 1: Reaction pathway showing the origin of critical impurities.[1] Separation of the neutral Amide from the acidic Acid and the intermediate Cyano species is the core analytical challenge.

Part 3: Validated HPLC Method Protocol

This protocol is designed to achieve baseline separation (


) between Isophthalamide and Isophthalic Acid.[1] Unlike generic C18 methods, this approach uses a buffered mobile phase to control the ionization of the acid impurity, preventing peak tailing and ensuring resolution.
Method Parameters
  • Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Rationale: A standard C18 provides sufficient hydrophobic retention.[1] End-capping reduces silanol interactions with the amide nitrogen.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0.

    • Rationale: Low pH suppresses the ionization of Isophthalic Acid (

      
      ), keeping it in its protonated (neutral) form to increase retention and resolution from the amide.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30°C.

  • Detection: UV @ 230 nm.[1]

    • Rationale: 230 nm provides a balance between sensitivity for the amide carbonyl and solvent cutoff interference.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
15.06040Linear Gradient
20.02080Wash
20.1955Re-equilibration
25.0955End
Sample Preparation (Critical Step)

Isophthalamide has poor solubility in pure water.[1]

  • Stock Solution: Dissolve 10 mg of Standard in 5 mL of DMSO or DMF . Sonicate if necessary.[1]

  • Working Solution: Dilute the Stock Solution to 0.1 mg/mL using Mobile Phase A.

    • Note: If precipitation occurs upon adding buffer, use a 50:50 Water:Methanol diluent instead.[1]

Part 4: Method Validation Workflow

To ensure the reliability of the data generated using this standard, the following validation logic must be applied.

ValidationWorkflow cluster_SystemSuitability System Suitability cluster_Linearity Calibration Start Start Validation CheckRes Check Resolution (Rs) Amide vs Acid > 2.0? Start->CheckRes CheckTailing Check Tailing Factor (Tf < 1.5) CheckRes->CheckTailing Yes Fail Optimize Method CheckRes->Fail No Linearity Linearity Test (5 levels, 50-150%) CheckTailing->Linearity Pass CheckTailing->Fail Fail R2Check R² > 0.999? Linearity->R2Check Pass Method Validated R2Check->Pass Yes R2Check->Fail No

Figure 2: Step-by-step decision tree for validating the HPLC method before routine analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74445, Isophthalamide. Retrieved from [Link][1]

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic Acid on Primesep B Column. Retrieved from [Link]

  • SIELC Technologies. Separation of 1,3-Benzenedicarboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,3-Benzenedicarboxamide Derivatives

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of these materials is not merely a regulatory hurdle; it is...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of these materials is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. This guide provides a comprehensive framework for the disposal of N,3-benzenedicarboxamide and its derivatives, grounded in scientific principles and field-proven best practices. Our goal is to empower you to make informed decisions that protect yourself, your colleagues, and the environment.

Part 1: The Critical First Step – Precise Chemical Identification

The term "N,3-benzenedicarboxamide" describes a core chemical structure, not a single, specific compound. The precise identity, and therefore the associated hazards and disposal protocols, are dictated by the various functional groups attached to the benzene ring and the amide nitrogens.

For example, simple 1,3-benzenedicarboxamide may have different properties than complex, substituted versions like the iodinated contrast agent Iomeprol[1]. The first and most crucial step is to identify the exact compound you are working with by its Chemical Abstracts Service (CAS) Number . This unique identifier is the key to unlocking accurate safety and disposal information from the Safety Data Sheet (SDS).

Part 2: Hazard Assessment and Risk Mitigation

The hazards associated with N,3-benzenedicarboxamide derivatives can vary significantly. A review of representative compounds reveals a spectrum of potential risks that necessitate careful handling and disposal. The causality is clear: the chemical structure dictates its biological and environmental interactions.

Hazard StatementDescriptionCommon Causality & ImplicationsRepresentative Sources
H302: Harmful if swallowed Ingestion of the substance can lead to adverse health effects.The molecule's structure allows it to interfere with biological processes upon absorption through the gastrointestinal tract.[2]
H315: Causes skin irritation Direct contact with the skin can cause inflammation, redness, or rash.Functional groups on the molecule can react with skin proteins and lipids, triggering an inflammatory response.[2][3][4]
H319: Causes serious eye irritation Direct contact with the eyes can result in significant, potentially damaging, irritation.Similar to skin irritation, the compound can disrupt the delicate tissues of the eye, causing pain and inflammation.[2][4]
H400/H411: Very toxic/Toxic to aquatic life Release into the environment can cause acute and long-lasting harm to aquatic organisms.The stability of the benzene ring and the nature of its substituents can make the compound persistent in water. Its mode of action can be lethal to fish, algae, or invertebrates, disrupting ecosystems.[2][4]

Authoritative Grounding: The Globally Harmonised System of Classification and Labelling of Chemicals (GHS) provides the framework for these hazard statements. Your primary source for this information must always be the compound-specific Safety Data Sheet (SDS) provided by the manufacturer. Section 2 of the SDS details these hazards, while Section 12 provides crucial ecological information.

Part 3: The Disposal Decision Workflow

The selection of a proper disposal route is a logical process based on the identified hazards. This workflow ensures compliance and safety.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Assessment cluster_2 Step 2: Hazard Classification cluster_3 Step 3: Disposal Protocol Start N,3-Benzenedicarboxamide Waste Generated FindCAS Identify CAS Number for the specific derivative Start->FindCAS ConsultSDS Consult Safety Data Sheet (SDS) Sections 2, 12, & 13 FindCAS->ConsultSDS IsHazardous Is the chemical classified as hazardous under GHS/RCRA? (e.g., H302, H315, H400) ConsultSDS->IsHazardous NonHaz Non-Hazardous Waste Stream (Follow local regulations for non-hazardous chemical waste) IsHazardous->NonHaz No Haz Hazardous Waste Stream IsHazardous->Haz Yes Segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) Haz->Segregate Container Use designated, sealed, and labeled waste container Segregate->Container Licensed Arrange pickup by a licensed chemical waste vendor Container->Licensed

Caption: Disposal decision workflow for N,3-benzenedicarboxamide derivatives.

Part 4: Experimental Disposal Protocols

These protocols represent best practices for managing waste streams in a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Protocol A: Disposal of Solid N,3-Benzenedicarboxamide Waste

This protocol applies to unused reagents, reaction byproducts, or contaminated consumables (e.g., weigh boats, contaminated paper towels).

Objective: To safely collect and contain solid hazardous waste, preventing dust generation and environmental release.

Methodology:

  • Designate a Waste Container: Use a clearly labeled, wide-mouth container with a secure, screw-top lid. The container must be made of a material compatible with the chemical. Label it "Solid Hazardous Chemical Waste" and list all contents, including "N,3-benzenedicarboxamide, [specific name/CAS No.]".

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves. If the SDS indicates a respiratory hazard, perform all work in a certified chemical fume hood.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid actions that could generate dust. If cleaning residual powder from a surface, lightly moisten a paper towel with an appropriate solvent (e.g., water or acetone, as per solubility) to wipe the area clean, and dispose of the towel in the same solid waste container.

  • Container Management: Securely close the container lid after each addition. Store the container in a designated satellite accumulation area, away from drains and incompatible materials.[5]

  • Final Disposal: Once the container is nearly full (not exceeding 90%), arrange for pickup through your institution's EHS department for disposal at an approved waste facility.[3]

Protocol B: Disposal of N,3-Benzenedicarboxamide in Solution

This protocol applies to reaction mixtures, mother liquors from crystallization, or analytical solutions.

Objective: To safely collect and contain liquid hazardous waste, preventing release to the sewer system or environment.

Methodology:

  • Designate a Waste Container: Use a labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle). Label it "Liquid Hazardous Chemical Waste." List all components, including the solvent system and the specific N,3-benzenedicarboxamide derivative.

  • Prohibition of Sewer Disposal: Under no circumstances should solutions containing N,3-benzenedicarboxamide derivatives, particularly those with aquatic toxicity, be poured down the drain.[6][7] This is a critical control point to prevent environmental contamination.

  • Waste Transfer: Carefully pour the liquid waste into the designated container using a funnel.

  • Container Management: Securely cap the container after each use. Store in secondary containment (e.g., a chemical-resistant tray) in a well-ventilated satellite accumulation area.

  • Final Disposal: Arrange for pickup by your institution's EHS department. The recommended final disposal method for many organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing .[7] This process ensures the complete destruction of the compound, preventing its release into the environment.

Part 5: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly toxic material, evacuate the lab and contact EHS.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment (Solid Spill): For small solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep up the material and place it in your designated hazardous waste container.[3] Avoid generating dust.

  • Containment (Liquid Spill): For small liquid spills, surround the area with an absorbent material (e.g., chemical spill pads or vermiculite) and absorb the liquid. Place the contaminated absorbent material into your hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

References

  • DC Fine Chemicals, Safety Data Sheet. (2023). General guidance to follow established procedures and eliminate waste according to current local/national legislation. [Link]

  • 3M, Safety Data Sheet Kit. (2024). Provides hazard statements for related chemical structures, including skin/eye irritation and aquatic toxicity. [Link]

  • PubChem, National Center for Biotechnology Information. (2024). Database entry for a complex N,3-benzenedicarboxamide derivative, providing chemical identifiers and properties. [Link]

  • U.S. Environmental Protection Agency (EPA), Substance Details. (Date not specified). EPA registry information for Iomeprol, a derivative of 1,3-Benzenedicarboxamide. [Link]

  • National Institute of Standards and Technology (NIST), Chemistry WebBook. (2025). Provides chemical data for a substituted 1,3-Benzenedicarboxamide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. Provides the regulatory framework for pharmaceutical waste, which may be relevant for certain benzenedicarboxamide derivatives. [Link]

  • ETH Zürich, Factsheet: Disposal of Hazardous Waste. (Date not specified). Provides basic principles for hazardous waste management in a research setting. [Link]

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling N,3-Benzenedicarboxamide

This guide provides essential safety and logistical information for the handling and disposal of N,3-Benzenedicarboxamide. It is intended for researchers, scientists, and drug development professionals to ensure safe lab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N,3-Benzenedicarboxamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks. The following protocols and recommendations are grounded in established safety principles and data from authoritative sources.

Understanding the Risks: Hazard Profile of N,3-Benzenedicarboxamide

N,3-Benzenedicarboxamide and its analogues are aromatic amide compounds. While specific toxicological data for N,3-benzenedicarboxamide is not extensively documented in publicly available literature, the safety data sheets (SDS) for structurally related compounds provide critical insights into its potential hazards. Aromatic amides as a class of compounds warrant careful handling due to potential risks.

Based on available safety data for similar compounds, N,3-Benzenedicarboxamide should be handled as a substance that is:

  • Harmful if swallowed [1].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1][2].

  • May be harmful if inhaled , with the potential to cause respiratory tract irritation[1][2].

Although no specific occupational exposure limits have been established for N,3-benzenedicarboxamide, this does not imply the substance is harmless.[3] Safe work practices should always be followed.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to ensure personnel safety.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure.

  • Engineering Controls: Whenever possible, handle N,3-benzenedicarboxamide in a well-ventilated area.[2][4] Operations that may generate dust, such as weighing or transfer, should be conducted within a certified chemical fume hood or a powder containment hood.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[2]

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound. All personnel must be thoroughly trained on the potential hazards and the required safety protocols before working with N,3-benzenedicarboxamide.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory tasks involving N,3-benzenedicarboxamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.[5]Double-gloving with chemically resistant gloves (e.g., nitrile).[6][7]Fully buttoned laboratory coat.[5]NIOSH-approved N95 respirator or higher, especially for handling larger quantities or in the absence of a containment hood.
Dissolving and Solution Preparation Chemical splash goggles. A face shield is recommended when handling larger volumes or if there is a risk of splashing.[5]Chemically resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.Work in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Running Reactions and Monitoring Safety glasses with side shields or chemical splash goggles.Chemically resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.Work in a chemical fume hood.
Work-up and Purification Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Chemically resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.Work in a chemical fume hood.
Handling Waste Chemical splash goggles.Chemically resistant gloves (e.g., nitrile).Fully buttoned laboratory coat.Not generally required if handling sealed waste containers.

Detailed PPE Protocols: Selection, Donning, and Doffing

Adherence to proper protocols for selecting and using PPE is as critical as the PPE itself.

Eye and Face Protection
  • Selection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all activities involving N,3-benzenedicarboxamide.[5] When there is a potential for splashing, chemical splash goggles are required. A face shield worn over safety glasses provides an additional layer of protection.[5]

  • Procedure: Ensure a snug fit. Do not touch your eyes or face with gloved hands.

Hand Protection
  • Selection: Due to the potential for skin absorption of aromatic amines, chemically resistant gloves are mandatory.[3][8] Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation or puncture before use.

  • Donning: Wash and dry hands before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container. Wash hands thoroughly after removing gloves.

Body Protection
  • Selection: A clean, fully buttoned laboratory coat should be worn to protect street clothing and skin from contamination.[5] For procedures with a higher risk of splashing, a chemically resistant apron may be necessary.

  • Procedure: Do not wear laboratory coats outside of the designated laboratory area.

Respiratory Protection
  • Selection and Use: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator is required.[3][5] For powdered N,3-benzenedicarboxamide, an N95 respirator may be sufficient. For handling solutions outside of a fume hood, a respirator with an organic vapor cartridge is recommended. All personnel required to wear a respirator must be part of a respiratory protection program, which includes medical evaluation and fit testing.[5]

Experimental Workflow and PPE Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling N,3-benzenedicarboxamide.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_procedure Operational Protocol start Start: Handling N,3-benzenedicarboxamide task_assessment Assess Task: - Scale - Physical Form (Solid/Liquid) - Potential for Aerosolization start->task_assessment fume_hood Is a Fume Hood or Containment Unit Available? task_assessment->fume_hood ppe_high Full PPE Required: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 or higher Respirator fume_hood->ppe_high No ppe_medium Standard PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_medium Yes don_ppe Don PPE Correctly ppe_high->don_ppe ppe_medium->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe disposal Dispose of Waste and Contaminated PPE doff_ppe->disposal end End disposal->end

Caption: PPE selection workflow for handling N,3-benzenedicarboxamide.

Disposal Plan: Safe Management of Contaminated Materials

Proper disposal of N,3-benzenedicarboxamide and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste N,3-benzenedicarboxamide should be disposed of as hazardous chemical waste.[1][2] It should be collected in a clearly labeled, sealed container. Do not dispose of this chemical down the drain.[9][10] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and bench paper, that has come into contact with N,3-benzenedicarboxamide should be considered contaminated. Place these items in a sealed bag and dispose of them as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Chemical Safety: Personal Protective Equipment. (General laboratory safety guidelines). [Link]

  • 1,3-Benzenedicarboxamide,N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-,(r,r)-(+-)-.** PubChem. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • BENZENE. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

  • Organic Syntheses Procedure. (General chemical handling procedures). [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

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